6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Description
Properties
IUPAC Name |
6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSOMLGEDNNJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624902 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-62-9 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, appearing as a core component in various biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable molecule, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of each strategy, offering insights into the rationale behind experimental choices. This guide is designed to be a practical resource for researchers, providing both strategic guidance and detailed procedural information.
Introduction: The Significance of the Tetrahydro-2,6-naphthyridinone Core
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core represents a class of bicyclic nitrogen-containing heterocycles that have garnered considerable attention in drug discovery.[1] These structures are often considered "privileged," as they can interact with a variety of biological targets with high affinity and specificity. The benzyl group at the 6-position, in particular, can serve as a crucial pharmacophoric element, influencing the molecule's binding properties and overall biological activity. The synthesis of derivatives of this core is therefore of high interest to medicinal chemists aiming to explore new chemical space and develop novel drug candidates.
This guide will focus on the most practical and established methods for the synthesis of the title compound, this compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ).[2][3] The primary strategies to be discussed are:
-
Direct N-Benzylation of the Tetrahydronaphthyridinone Core: A straightforward approach involving the alkylation of a pre-formed heterocyclic scaffold.
-
Reductive Amination Strategies: A versatile method for constructing the N-benzyl piperidone ring system as a key step in the synthesis.
-
Advanced Cyclization Strategies: Including the powerful Pictet-Spengler reaction and modern transition-metal-catalyzed methods for the de novo construction of the bicyclic core.
Each of these routes offers distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research objective.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals three primary bond disconnections that lead to logical synthetic pathways, which we will now explore in detail.
Synthetic Strategy 1: Direct N-Benzylation
This is arguably the most direct approach, assuming the availability of the parent scaffold, 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. The strategy hinges on the nucleophilicity of the secondary amine at the 6-position, allowing for a standard SN2 reaction with a suitable benzylating agent.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the tetrahydronaphthyridinone attacks the electrophilic benzylic carbon of benzyl bromide (or a related benzyl halide/sulfonate). A base is typically employed to neutralize the hydrogen halide byproduct, driving the reaction to completion.
The choice of base and solvent is critical to optimize the reaction conditions. A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competing reactions. The solvent should be polar aprotic, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the SN2 pathway.
Experimental Protocol (Proposed)
-
To a solution of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). The suspension is stirred at room temperature for 15-30 minutes to ensure deprotonation of the secondary amine.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Note: This is a generalized protocol. The specific conditions, including temperature and reaction time, may require optimization.
Synthetic Strategy 2: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds.[4] In the context of our target molecule, this strategy would involve the reaction of a suitable piperidone precursor with benzaldehyde, followed by in situ reduction of the resulting iminium ion.
Mechanistic Causality
The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the final amine product.[5]
The choice of reducing agent is crucial for the success of the reaction. STAB is often preferred as it is a mild and selective reducing agent that can be used in the presence of the aldehyde starting material without significant reduction of the carbonyl group.
Caption: Key steps in the reductive amination pathway.
Experimental Protocol (Based on Analogue Synthesis)
This protocol is adapted from the synthesis of related N-substituted piperidines.[5]
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To a solution of the appropriate piperidone-containing precursor (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add acetic acid (1.0 eq.). The mixture is stirred at room temperature for a short period to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the benzylated piperidine derivative, which can then be further elaborated to the target molecule.
Synthetic Strategy 3: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[6][7] This strategy is particularly attractive for the de novo synthesis of the tetrahydronaphthyridinone core.
Mechanistic Principles
The reaction is initiated by the formation of a Schiff base between the β-pyridylethylamine precursor and a suitable carbonyl compound (e.g., a glyoxylic acid derivative).[8] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich pyridine ring then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form a new six-membered ring.[9] A final deprotonation step restores the aromaticity of the pyridine ring, yielding the tetrahydronaphthyridine product.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. While highly activated systems like indoles and pyrroles react under mild conditions, less nucleophilic rings such as pyridine often require stronger acids and higher temperatures.[6]
Application to Tetrahydro-1,6-naphthyridine Synthesis
Comparison of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Direct N-Benzylation | Straightforward, high-yielding if the precursor is available. | Dependent on the availability of the starting tetrahydronaphthyridinone. | The synthesis of the core scaffold may be challenging. |
| Reductive Amination | Versatile, a wide range of starting materials can be used. Good functional group tolerance. | May require the synthesis of a suitable piperidone precursor. | Choice of reducing agent is critical for selectivity. |
| Pictet-Spengler Reaction | Powerful for de novo synthesis of the core structure. Can establish stereocenters. | May require harsh conditions for less activated pyridine rings. | The regioselectivity of the cyclization needs to be controlled. |
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several viable and robust synthetic strategies. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific research objectives.
Direct N-benzylation offers a concise route if the parent heterocycle is accessible. Reductive amination provides a flexible and reliable method for constructing the key N-benzylpiperidone moiety. For the de novo construction of the bicyclic core, the Pictet-Spengler reaction stands out as a powerful and classic strategy.
Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of the tetrahydronaphthyridinone core, potentially through the use of modern catalytic methodologies. The exploration of multicomponent reactions could also provide novel and atom-economical pathways to this important class of molecules.
References
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Hirofumi, I., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9636–9647. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
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Name-Reaction.com. Pictet-Spengler reaction. [Link]
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YouTube. (2022). Pictet-Spengler Reaction. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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Ghorab, M. M., et al. (2019). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 24(23), 4247. [Link]
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CDN. Enantioselective Alkylation of 2-Alkyl Pyridines Controlled by Organolithium Aggregation. [Link]
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ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
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NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. [Link]
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Borrell, J. I., et al. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
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ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]
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NIH. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][11]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]
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Mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
An In-Depth Technical Guide to the Mechanism of Action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound this compound belongs to the naphthyridine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[1] Naphthyridine derivatives have demonstrated a wide array of biological activities, including potential applications in oncology, neurodegenerative disorders, and infectious diseases.[2] This technical guide provides a comprehensive overview of the postulated mechanisms of action for this compound, with a primary focus on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Additionally, other potential mechanisms, such as monoamine oxidase (MAO) inhibition and receptor modulation, will be explored. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols to facilitate the investigation and validation of these proposed mechanisms.
Introduction to this compound
The core structure of this compound is a tetrahydronaphthyridinone ring system. This class of compounds has garnered significant interest due to its structural resemblance to endogenous molecules and its ability to interact with a variety of biological targets with high affinity and specificity. The benzyl group at the 6-position and the lactam functionality are key features that likely contribute to its pharmacological profile. The molecular formula is C₁₅H₁₆N₂O, and its molecular weight is 240.30 g/mol .[2]
The exploration of naphthyridine derivatives has revealed their potential to modulate critical cellular signaling pathways, making them attractive candidates for drug development.[2] Specifically, compounds with this scaffold have been investigated for their cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.[2]
Postulated Mechanisms of Action
Based on the available scientific literature for structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes. Other plausible mechanisms include the inhibition of monoamine oxidase and modulation of G-protein coupled receptors.
PARP Inhibition: A Primary Focus
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] PARP1, the most abundant isoform, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins.[4] This process recruits other DNA repair proteins to the site of damage.[4]
Inhibition of PARP enzymes has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.[4] This concept, known as synthetic lethality, posits that while the loss of either PARP-mediated repair or homologous recombination is not lethal to the cell, the simultaneous loss of both pathways leads to cell death.[4] PARP inhibitors have shown significant efficacy in the treatment of breast, ovarian, and prostate cancers with these genetic mutations.[4][5]
The tetrahydronaphthyridinone scaffold of this compound is a common feature in known PARP inhibitors. Therefore, it is highly probable that this compound exerts its anticancer effects through the inhibition of PARP1 and PARP2.
Caption: Postulated PARP inhibition pathway.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2] Some naphthyridine derivatives have been studied for their potential to inhibit MAO.[2] Given the reported neuroprotective effects of this compound, MAO inhibition presents a plausible mechanism of action.[2]
Receptor Modulation
A structurally similar compound, 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][1][6]naphthyridin-1-ylamine, has been identified as a bombesin receptor subtype-3 (BRS-3) agonist.[7] BRS-3 is a G protein-coupled receptor implicated in metabolism and energy homeostasis. This finding suggests that the core naphthyridine scaffold can interact with specific receptors. It is therefore conceivable that this compound could act as a modulator of one or more G protein-coupled receptors, contributing to its overall pharmacological profile.
Experimental Protocols for Mechanistic Elucidation
To validate the postulated mechanisms of action, a series of in vitro and cell-based assays are recommended.
PARP Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.
Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP enzymes. The signal is detected using a streptavidin-conjugated reporter.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, histone proteins, NAD⁺, biotinylated NAD⁺, streptavidin-HRP, HRP substrate (e.g., TMB), 96-well plates.
-
Assay Procedure:
-
Coat a 96-well plate with histone proteins.
-
Prepare a reaction buffer containing activated DNA.
-
Add recombinant PARP1 or PARP2 enzyme to the wells.
-
Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate and add HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the PARP enzyme activity.
Objective: To assess the inhibition of PARP activity within a cellular context.
Principle: This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA-damaging agent and the test compound.
Methodology:
-
Cell Culture: Use a relevant cancer cell line, preferably one with a known DNA repair deficiency (e.g., BRCA1/2 mutant).
-
Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with various concentrations of this compound for a predetermined time.
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Induce DNA damage by treating with an agent like hydrogen peroxide or MMS.
-
-
Detection:
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Lyse the cells and quantify total protein.
-
Detect PAR levels using either an ELISA-based method or Western blotting with an anti-PAR antibody.
-
-
Data Analysis: Determine the EC₅₀ value, representing the concentration of the compound that reduces PAR levels by 50%.
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- 7. Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: Unveiling the Biological Potential of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic scaffolds forming the bedrock of many successful drugs. Among these, the naphthyridine core and its derivatives have consistently demonstrated a wide spectrum of biological activities. This technical guide delves into the significance of a specific, yet underexplored, scaffold: 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one . While not a final drug entity in itself, this molecule represents a critical structural motif and a key synthetic intermediate in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes pivotal in DNA repair and a validated target in oncology. This guide will illuminate the synthesis, chemical properties, and, most importantly, the strategic biological relevance of this compound, providing a comprehensive resource for scientists engaged in the design and development of next-generation therapeutics.
Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape.[1] This structural diversity has made the naphthyridine family a fertile ground for the discovery of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2] The inherent ability of the nitrogen atoms to act as hydrogen bond acceptors, coupled with the rigid planarity of the aromatic system, allows for specific and high-affinity interactions with various biological targets.
The focus of this guide, the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core, represents a partially saturated derivative. This modification introduces conformational flexibility while retaining key pharmacophoric features of the parent naphthyridine structure. The presence of a lactam moiety and a tertiary amine within the saturated ring provides additional points for chemical modification and interaction with biological macromolecules. The benzyl group at the 6-position serves as a common protecting group in synthetic schemes but can also contribute to the overall biological profile of the molecule through hydrophobic interactions.
Synthesis and Chemical Profile
The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. While various synthetic routes can be envisioned, a common approach involves the construction of the tetrahydropyridine ring onto a pre-functionalized pyridine precursor.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| CAS Number | 601514-62-9 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Illustrative Synthetic Workflow
The following diagram outlines a plausible synthetic pathway, highlighting the key transformations required to assemble the target scaffold. This workflow is a conceptual representation based on common organic synthesis strategies for related structures.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Biological Activity: A Gateway to Potent PARP Inhibitors
While direct biological activity data for this compound is not extensively reported in peer-reviewed literature, its significance lies in its role as a key architectural component for a class of highly potent therapeutic agents: PARP inhibitors .
The Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA repair.[3] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, PARP utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the DNA lesion.
In the context of cancer, many tumors exhibit deficiencies in certain DNA repair pathways, such as the homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway, to maintain genomic integrity and survive.
The "Synthetic Lethality" Principle of PARP Inhibition
The concept of "synthetic lethality" is a cornerstone of modern targeted cancer therapy. It describes a situation where a deficiency in either of two genes is compatible with cell viability, but the simultaneous deficiency of both genes is lethal. PARP inhibitors exploit this principle in HR-deficient cancers.
By inhibiting PARP, the repair of SSBs is compromised. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with a deficient HR pathway (e.g., BRCA mutated), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.
Caption: The principle of synthetic lethality with PARP inhibitors.
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one Scaffold in PARP Inhibitor Design
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold serves as a rigid and versatile framework for the construction of potent PARP inhibitors. Its key features contribute to effective binding within the catalytic pocket of the PARP enzyme:
-
Lactam Carbonyl: The carbonyl group of the lactam moiety is a crucial hydrogen bond acceptor, often interacting with key amino acid residues in the PARP active site, such as Gly863 and Ser904 (in PARP1).[4]
-
Aromatic Ring System: The fused pyridine ring can engage in π-π stacking interactions with aromatic residues like Tyr907 in the PARP active site, contributing to binding affinity.[5]
-
Modification Points: The scaffold provides multiple points for chemical diversification. The nitrogen at the 6-position, where the benzyl group resides in the parent compound, is a common attachment point for side chains that can extend into other pockets of the enzyme, enhancing potency and selectivity. The aromatic ring can also be substituted to fine-tune electronic properties and solubility.
The benzyl group in this compound is typically a precursor to the final, more complex side chains found in clinically investigated PARP inhibitors. These side chains are meticulously designed to optimize pharmacokinetic and pharmacodynamic properties.
Experimental Protocols: A Framework for Evaluation
For research teams aiming to utilize the this compound scaffold, a series of in vitro assays are essential to characterize the biological activity of its derivatives.
In Vitro PARP1/2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PARP1 and PARP2 enzymes.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme.
-
Assay Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
In a separate reaction plate, incubate PARP1 or PARP2 enzyme with activated DNA in the presence of varying concentrations of the test compound.
-
Initiate the PARylation reaction by adding NAD+.
-
Transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated PAR polymers.
-
Detect the amount of PAR polymer formed using an anti-PAR antibody and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular PARylation Assay (in situ)
Objective: To assess the ability of test compounds to inhibit PARP activity within intact cells.
Methodology:
-
Cell Lines: Use a relevant cancer cell line, for example, a BRCA-deficient cell line like CAPAN-1 or a cell line where PARP activity can be induced.
-
Assay Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified period.
-
Induce DNA damage to stimulate PARP activity (e.g., using H₂O₂ or a DNA alkylating agent).
-
Lyse the cells and quantify the amount of PAR polymer formed using an ELISA-based method or by Western blotting with an anti-PAR antibody.
-
-
Data Analysis: Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in cellular PAR levels.
Cytotoxicity/Antiproliferative Assay
Objective: To evaluate the cytotoxic or antiproliferative effects of the test compounds, particularly in the context of synthetic lethality.
Methodology:
-
Cell Lines: A panel of cell lines should be used, including a pair of isogenic cell lines that differ only in their BRCA status (e.g., BRCA1-proficient and BRCA1-deficient cells) to demonstrate selective activity.
-
Assay Procedure:
-
Seed cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Assess cell viability using a suitable method, such as MTT, resazurin reduction (e.g., CellTiter-Blue), or ATP quantification (e.g., CellTiter-Glo).
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ for each cell line and compare the values between the BRCA-proficient and BRCA-deficient lines to determine the synthetic lethality window.
Future Perspectives and Conclusion
The this compound scaffold, while unassuming on its own, is a testament to the power of strategic molecular design in drug discovery. Its true biological significance is realized when it is elaborated into highly potent and selective PARP inhibitors. The future of research involving this scaffold will likely focus on:
-
Novel Decorations: Exploring new substituents at various positions to enhance PARP trapping efficiency, improve selectivity for PARP1 over other isoforms, and overcome mechanisms of clinical resistance.
-
Dual-Target Inhibitors: Incorporating the tetrahydronaphthyridinone core into molecules designed to inhibit both PARP and another synergistic target, such as PI3K or DNA-PK.[3]
-
Improved Pharmacokinetics: Fine-tuning the physicochemical properties of derivatives to optimize oral bioavailability, metabolic stability, and tissue distribution.
References
- Wang, Y., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331306.
- Demir, D., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
- Tomaszewska, N., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
- Huang, T. T., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3056-3062.
- El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666.
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Li, J. J., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][3][5]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789.
- Papeo, G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120524119.
- Turner, N. C., et al. (2011). A review of PARP inhibitors: from bench to bedside. Annals of Oncology, 22(2), 268-279.
- LaFargue, C. J., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology, 50(5), 337-349.
- Zhang, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629.
- Wang, Z., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1121-1136.
- Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. (2005). Clinical Cancer Research, 11(24), 8754-8763.
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Chemsigma. This compound [601514-62-9]. Available from: [Link].
- Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)
- Kuranov, S. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2191.
- Püntener, K., et al. (2002). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 67(19), 6647-6655.
- Snyder, S. A., et al. (2007). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 12(12), 2754-2785.
- Wójcicka, A., & Becan, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
- Martin, S. F., et al. (2000). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
- Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10636-10646.
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Spectroscopic Characterization of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Guide
This guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. The methodologies and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical profile.
Introduction
This compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ) is a substituted tetrahydronaphthyridinone. The structural complexity of this molecule, featuring a bicyclic lactam system, a saturated heterocyclic ring, and a benzyl group, necessitates a multi-pronged analytical approach for unambiguous characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the tetrahydro and benzyl moieties.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for preparing a sample of the title compound for NMR analysis. Adherence to these steps is crucial for obtaining high-resolution spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Instrumentation and Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample in the NMR probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is an automated or semi-automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Caption: Workflow for NMR analysis of the title compound.
Hypothetical NMR Data and Interpretation
The following tables present expected ¹H and ¹³C NMR data for this compound.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H (Benzyl) |
| 7.10 | d | 1H | H-4 |
| 6.20 | d | 1H | H-3 |
| 4.60 | s | 2H | -CH ₂-Ph |
| 3.50 | s | 2H | H-5 |
| 2.90 | t | 2H | H-7 |
| 2.60 | t | 2H | H-8 |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C =O (Lactam) |
| 145.0 | C-4a |
| 138.0 | Ar-C (Quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 125.0 | C-4 |
| 110.0 | C-3 |
| 60.0 | -C H₂-Ph |
| 50.0 | C-5 |
| 48.0 | C-7 |
| 28.0 | C-8 |
Interpretation:
-
¹H NMR: The aromatic region (δ 7.25-7.40 ppm) integrating to 5 protons is characteristic of a monosubstituted benzene ring (the benzyl group). The two doublets at δ 7.10 and 6.20 ppm are indicative of the two protons on the pyridinone ring. The singlet at δ 4.60 ppm (2H) corresponds to the methylene protons of the benzyl group. The signals in the δ 2.5-3.5 ppm range are consistent with the protons of the tetrahydro portion of the naphthyridine core[1].
-
¹³C NMR: The peak at δ 165.0 ppm is a key indicator of the lactam carbonyl carbon[1]. The signals between δ 127.0-138.0 ppm confirm the presence of the aromatic carbons of the benzyl group. The aliphatic carbons of the tetrahydro ring and the benzylic methylene group appear in the upfield region (δ 28.0-60.0 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For the title compound, it is particularly useful for confirming the presence of the lactam carbonyl group.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Caption: Workflow for ATR-IR analysis.
Hypothetical IR Data and Interpretation
Table 3: Hypothetical IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1650 | Strong | C=O stretch (Lactam) |
| 1600, 1495, 1450 | Medium | C=C stretch (Aromatic ring) |
| 1250 | Medium | C-N stretch |
Interpretation:
The most diagnostic peak in the IR spectrum is the strong absorption at approximately 1650 cm⁻¹, which is characteristic of a lactam carbonyl stretch[1]. The presence of both aromatic (3050-3020 cm⁻¹) and aliphatic (2950-2850 cm⁻¹) C-H stretching vibrations further supports the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Hypothetical MS Data and Interpretation
Table 4: Hypothetical EI-MS Data
| m/z | Relative Intensity (%) | Assignment |
| 240 | 80 | [M]⁺ (Molecular Ion) |
| 149 | 100 | [M - C₇H₇]⁺ |
| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
The presence of a strong molecular ion peak at m/z 240 confirms the molecular weight of the compound. A key fragmentation pattern for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This would lead to two characteristic fragments:
-
A peak at m/z 91, corresponding to the [C₇H₇]⁺ fragment, which rearranges to the stable tropylium ion. This is a very common and indicative fragment for benzyl groups.
-
A peak at m/z 149, representing the tetrahydronaphthyridinone portion of the molecule after the loss of the benzyl group ([M - C₇H₇]⁺). This is often the base peak in the spectrum due to its stability.
Caption: Proposed EI-MS fragmentation of the title compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the lactam carbonyl, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretive guidance provided in this document establish a self-validating system for the analytical confirmation of this important heterocyclic compound, ensuring the high standards of scientific integrity required in research and drug development.
References
Sources
A Technical Guide to the Structural Elucidation of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Abstract: The 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a significant pharmacophore in modern medicinal chemistry. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and formulation development. As of the latest literature review, a public-domain crystal structure for this specific molecule has not been reported. This guide, therefore, serves as a dual-purpose document: it is both a whitepaper on the anticipated structural characteristics of this molecule and a detailed technical protocol for its empirical structure determination and computational prediction. We provide field-proven methodologies for synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and in silico crystal structure prediction (CSP), enabling researchers to bridge the current knowledge gap.
Introduction: The Significance of the Naphthyridinone Core
Naphthyridines and their derivatives represent a vital class of nitrogen-containing heterocyclic compounds.[1][2] Specifically, the saturated and partially saturated naphthyridinone core is a privileged scaffold found in numerous biologically active agents, demonstrating potential in oncology and immunology.[3][4] The title compound, this compound (Molecular Formula: C₁₅H₁₆N₂O), combines this heterocyclic system with a benzyl group, a feature known to modulate binding affinity and specificity through aromatic and hydrophobic interactions.
The precise arrangement of atoms in the solid state—the crystal structure—governs critical physicochemical properties, including solubility, stability, and bioavailability. Without this foundational data, efforts in drug development can be inefficient and subject to unforeseen challenges related to solid-form control. This guide outlines the logical and scientific progression from material synthesis to ultimate structural characterization.
Pathway to an Empirical Structure: Synthesis and Crystallization
The prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The journey begins with chemical synthesis and culminates in the meticulous art of crystal growth.
Proposed Synthesis Route
While multiple synthetic strategies exist for tetrahydronaphthyridine scaffolds, a common approach involves multi-step sequences starting from substituted pyridines.[5][6][7] A plausible and efficient route for the target compound could involve the initial construction of a suitable piperidine or pyridine precursor followed by annulation to form the bicyclic system and subsequent benzylation. One potential route could involve alkylation or reductive amination strategies to introduce the benzyl group onto the nitrogen at position 6.[8]
Diagram 1: Conceptual Synthetic Workflow
Caption: High-level overview of a potential synthetic pathway.
High-Purity Sample Preparation
Following synthesis, the crude product must be purified to ≥99.5% to minimize defects in the crystal lattice. A standard protocol would involve:
-
Chromatographic Purification: Flash column chromatography using a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes.
-
Solvent Removal: Removal of solvent in vacuo using a rotary evaporator.
-
High Vacuum Drying: Drying the resulting solid under high vacuum for several hours to remove residual solvent.
Crystallization Protocol: The Art of Crystal Growing
Obtaining X-ray quality single crystals is often the most challenging step. It is an empirical process requiring screening of various conditions.[9][10] The key principle is to allow molecules to transition slowly from a disordered state (in solution) to a highly ordered crystalline state.[11]
Step-by-Step Experimental Protocol:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, and water) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but exhibit poor solubility when cold.[12]
-
Prepare a Saturated Solution: In a clean vial, dissolve a small amount (5-10 mg) of the compound in the minimum volume of a chosen hot solvent to achieve saturation.[9]
-
Induce Slow Crystallization: Employ one or more of the following techniques[10][13]:
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location.
-
Slow Cooling: Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water) and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C).
-
Vapor Diffusion: Place the vial containing the compound dissolved in a solvent (S1) inside a larger, sealed jar containing a more volatile "anti-solvent" (S2) in which the compound is insoluble. The vapor of S2 will slowly diffuse into S1, reducing the compound's solubility and promoting crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a low-density solvent containing the dissolved compound over a higher-density anti-solvent. Crystals may form at the interface over time.
-
-
Crystal Harvesting: Once suitable crystals have formed (ideally 50-250 microns in size), carefully extract one using a cryoloop and immediately proceed to mounting on the diffractometer.[11][14]
Experimental Determination: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides unambiguous data on molecular geometry, conformation, and intermolecular interactions.
The SC-XRD Experimental Workflow
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[14]
Diagram 2: Single-Crystal X-ray Diffraction Workflow
Caption: Standard workflow for crystal structure determination via SC-XRD.
Step-by-Step Methodology:
-
Crystal Mounting and Cryo-Cooling: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer's goniometer.[15] This minimizes thermal motion and radiation damage.
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.[16]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensity of each diffracted beam.[14]
-
Data Reduction and Space Group Determination: The raw intensities are integrated, corrected for experimental factors (like absorption), and analyzed to determine the crystal's symmetry and space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern best matches the observed pattern.
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.
Expected Crystallographic Data
The successful structure determination would yield a set of precise parameters. The following table summarizes the key data that would be reported.
| Parameter | Description | Anticipated Value/Information |
| Formula | C₁₅H₁₆N₂O | - |
| Formula Weight | 240.30 g/mol | - |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Likely a low-symmetry system such as monoclinic or orthorhombic, common for organic molecules. |
| Space Group | The specific symmetry operations that map the crystal onto itself. | A common chiral or centrosymmetric space group (e.g., P2₁/c, P-1, P2₁2₁2₁). |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined experimentally. |
| Volume (V) | ų | To be determined experimentally. |
| Z | The number of molecules per unit cell. | Typically 2, 4, or 8. |
| Density (calculated) | g/cm³ | To be calculated from the experimental data. |
| Key Bond Lengths/Angles | Precise intramolecular distances and angles. | Conformation of the tetrahydropyridine and lactam rings; orientation of the benzyl group. |
| Hydrogen Bonds | Key intermolecular interactions involving the lactam N-H donor and C=O acceptor. | Expected N-H···O=C hydrogen bonds forming dimers or chains. |
Predictive Analysis: Crystal Structure Prediction (CSP)
In the absence of experimental data, or to complement it, computational Crystal Structure Prediction (CSP) can provide invaluable insights into the likely packing arrangements and identify potential polymorphs.[17]
The CSP Workflow
CSP involves a global search of the potential energy landscape to find the most thermodynamically stable crystal structures for a given molecule.[17][18]
Diagram 3: Crystal Structure Prediction (CSP) Workflow
Caption: A typical computational workflow for predicting crystal structures.
Methodology Overview:
-
Conformational Analysis: The first step is to identify all low-energy conformations of the flexible molecule using quantum mechanics or a high-quality molecular mechanics force field.
-
Packing Generation: A global search algorithm is used to generate thousands of trial crystal structures across common space groups.[19]
-
Energy Minimization: The geometry of each trial structure (including both molecular conformation and unit cell parameters) is optimized to find the nearest local minimum on the lattice energy surface. This is typically done with computationally inexpensive force fields like GAFF or CGenFF.[20][21]
-
Energy Ranking: The most promising, low-energy structures are then re-ranked using more accurate (but computationally expensive) methods, such as dispersion-corrected density functional theory (DFT-D).[22] This produces a crystal energy landscape, plotting the relative energy of each predicted polymorph.
Predicted Structural Features
Based on the molecular structure of this compound, we can anticipate several key structural motifs:
-
Hydrogen Bonding: The lactam moiety contains a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups will form strong intermolecular N-H···O hydrogen bonds, likely leading to the formation of centrosymmetric dimers or continuous chains/ribbons in the crystal lattice.
-
π-π Stacking: The benzyl group's aromatic ring provides a site for π-π stacking interactions with neighboring molecules, which will likely play a significant role in the overall packing efficiency.
-
Conformation: The tetrahydro-naphthyridine ring system is not planar and will adopt a puckered conformation (e.g., a half-chair or twist-boat). The benzyl group will have rotational freedom around the C-N bond, and its final orientation will be a balance between minimizing steric hindrance and maximizing favorable intermolecular contacts.
Conclusion and Future Work
A definitive understanding of the solid-state structure of this compound is an essential, yet currently unmet, requirement for its advancement as a pharmaceutical candidate. This guide provides a comprehensive, actionable framework for researchers to pursue its structural elucidation. We have detailed the necessary steps from synthesis and purification to the generation of high-quality single crystals. Furthermore, we have outlined the standard workflows for both experimental determination by SC-XRD and computational prediction via CSP. The anticipated structural features, dominated by strong hydrogen bonding and potential π-stacking, suggest a rich polymorphic landscape that warrants thorough investigation. The execution of these protocols will not only provide the specific crystal structure but also contribute valuable knowledge to the broader field of medicinal and materials science.
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Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. [Link]
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Wang, Y., et al. (2021). Synthesis of functionalized tetrahydrodibenzo[b,g][17][23]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Organic & Biomolecular Chemistry, 19(3), 633-641. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(15), 9878-9886. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020, July 23). ACS Publications. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The naphthyridine scaffold is recognized as a privileged structure in drug discovery, appearing in numerous biologically active molecules.[1] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document details the structural attributes, predicted physicochemical parameters, and established analytical methodologies for the comprehensive characterization of this compound. The synthesis of this molecule is generally achieved through strategies such as alkylation or reductive amination.[2] This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel tetrahydronaphthyridinone derivatives in drug development programs.
Introduction
The compound this compound belongs to the family of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms. The tetrahydro- and -one modifications to the core naphthyridine structure, along with the benzyl substitution, confer specific chemical properties that influence its potential as a drug candidate. Naphthyridinone derivatives have been investigated for their potential as selective and potent inhibitors of protein kinases, such as PKMYT1, which are promising targets in cancer therapy.[3][4] The benzyl group, in particular, can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are often crucial for binding to biological targets. A detailed characterization of the physicochemical properties of this molecule is the foundational step in understanding its structure-activity relationship (SAR) and developing it into a potential therapeutic agent.
Chemical Structure and Identifiers
A clear identification of the molecule is critical for unambiguous scientific communication and data retrieval.
Caption: Key identifiers for the title compound.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, a compilation of predicted physicochemical properties is presented below. These values were computationally generated and provide valuable initial estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 205.4 | Influences solubility, stability, and formulation development. |
| Boiling Point (°C) | 465.7 | Relevant for purification and assessing thermal stability. |
| Aqueous Solubility (LogS) | -3.2 | A key determinant of bioavailability and formulation options. |
| pKa (most basic) | 6.8 | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP | 2.1 | Indicates the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. |
Disclaimer: These properties are computationally predicted and should be confirmed by experimental methods.
Synthesis
The synthesis of this compound can be conceptualized based on established synthetic routes for tetrahydronaphthyridine scaffolds. A common approach involves the construction of the bicyclic ring system followed by the introduction of the benzyl group. The synthesis of related 5,6,7,8-tetrahydro-1,6-naphthyridine compounds has been achieved through multi-step sequences, which can be adapted for this specific derivative.[5][6]
A plausible synthetic workflow is outlined below:
Caption: A conceptual synthetic workflow for the target compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected key spectral features are detailed below, based on the analysis of structurally similar compounds.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons of the benzyl group are expected in the range of δ 7.2-7.5 ppm. The protons on the pyridine ring of the naphthyridinone core will also appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern.
-
Methylene Protons: The protons of the tetrahydro component of the naphthyridinone ring will likely appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm).
-
Benzylidene Protons: A characteristic singlet for the methylene protons of the benzyl group is anticipated around δ 4.5-5.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon: A signal corresponding to the amide carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 160-170 ppm.
-
Aromatic Carbons: Signals for the carbons of the benzyl and pyridine rings will be observed in the range of δ 110-150 ppm.
-
Aliphatic Carbons: The methylene carbons of the tetrahydro ring and the benzyl group will resonate in the upfield region of the spectrum (δ 20-60 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected around 1650-1680 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.[7]
-
Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 240.30 Da.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may include the loss of the benzyl group or cleavage of the tetrahydronaphthyridinone ring system.
Experimental Protocols
The following section outlines standardized experimental protocols for the determination of key physicochemical properties and for the structural characterization of this compound.
Physicochemical Property Determination Workflow
Caption: Experimental workflow for physicochemical characterization.
6.1.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
-
Procedure:
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Crimp the pan to seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow versus temperature. The onset temperature of the melting endotherm is taken as the melting point.
-
6.1.2. Aqueous Solubility Determination
-
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. An excess of the compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound is measured.
-
Procedure:
-
Add an excess amount of the compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
6.1.3. Lipophilicity (LogP) Determination
-
Principle: The partition coefficient (P) between n-octanol and water is a measure of a compound's lipophilicity. LogP is the logarithm of this ratio.
-
Procedure (Shake-Flask Method):
-
Prepare a solution of the compound in either n-octanol or water.
-
Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as log₁₀([concentration in octanol]/[concentration in water]).
-
Spectroscopic and Chromatographic Analysis
6.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
6.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
Acquisition (LC-MS):
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Use a suitable mobile phase gradient to elute the compound from the column.
-
Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.
-
6.2.3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative area of the main peak.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties and analytical characterization of this compound. The presented information, including predicted properties and standardized experimental protocols, serves as a foundational resource for researchers in medicinal chemistry and drug development. A thorough understanding and experimental validation of these properties are essential for advancing our knowledge of this and related compounds and for unlocking their therapeutic potential.
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH. (URL: [Link])
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Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Synthesis of functionalized tetrahydrodibenzo[b,g][2][10]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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This compound CAS NO.601514-62-9. (URL: [Link])
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6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine - Appretech Scientific Limited. (URL: [Link])
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This compound [601514-62-9] | Chemsigma. (URL: [Link])
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Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed. (URL: [Link])
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Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed. (URL: [Link])
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Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase - NIH. (URL: [Link])
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Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - MDPI. (URL: [Link])
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An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. (URL: [Link])
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Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Abstract
The relentless pursuit of novel therapeutic agents has led to a deep exploration of diverse chemical scaffolds. Among these, the naphthyridinone core has emerged as a privileged structure in medicinal chemistry. This technical guide focuses on a specific derivative, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a compound with significant therapeutic promise. While direct experimental data on this exact molecule is nascent, a comprehensive analysis of its structural analogs strongly indicates a primary mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This document will provide a detailed rationale for this hypothesis, outline a rigorous experimental framework for target validation, and explore potential secondary targets, thereby offering a complete roadmap for researchers and drug development professionals.
The Naphthyridinone Scaffold: A Privileged Structure in Drug Discovery
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] Their isomeric forms and amenability to chemical modification have made them a fertile ground for the development of bioactive molecules.[1] The introduction of a lactam function, creating a naphthyridinone, further enhances the drug-like properties of the scaffold. A significant body of research has demonstrated that compounds based on the tetrahydro-naphthyridinone framework exhibit potent inhibitory activity against key enzymes involved in cellular processes, most notably DNA repair.[3][4][5]
Primary Therapeutic Hypothesis: PARP Inhibition
The structural architecture of this compound aligns closely with a class of therapeutic agents known as PARP inhibitors.[4][6] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway.[7][8] They are responsible for detecting single-strand DNA breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[9]
Mechanism of Action: Synthetic Lethality
The therapeutic rationale for PARP inhibition is elegantly demonstrated by the concept of "synthetic lethality."[7][9] In healthy cells, if the BER pathway is inhibited by a PARP inhibitor, the cell can still repair DNA double-strand breaks (DSBs) that arise from unrepaired SSBs using the high-fidelity homologous recombination repair (HRR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HRR pathway.[9][10]
In these HRR-deficient cancer cells, the pharmacological inhibition of PARP leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs. Without a functional HRR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and apoptosis.[7] This selective killing of cancer cells while sparing healthy cells is the cornerstone of the clinical success of approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib.[9][11]
The tetrahydro-naphthyridinone scaffold is a known isostere of the phthalazine nucleus found in established PARP inhibitors like Olaparib, suggesting that it can effectively occupy the NAD+ binding pocket of the PARP enzyme.[6]
Experimental Workflow for Target Identification and Validation
To rigorously test the hypothesis that this compound is a PARP inhibitor, a multi-step experimental approach is required. This workflow ensures a comprehensive evaluation from biochemical activity to cellular effects.
Step 1: In Vitro Enzymatic Assays
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of PARP-1 and PARP-2.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP Assay
-
Reagents and Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes.
-
Histones (acceptor protein).
-
NAD+ (substrate).
-
Biotinylated-NAD+ (tracer).
-
Streptavidin-Europium Cryptate (donor fluorophore).
-
Anti-poly(ADP-ribose) antibody conjugated to d2 (acceptor fluorophore).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Test compound: this compound, serially diluted.
-
Positive control: Olaparib.
-
-
Procedure:
-
Add PARP enzyme, histones, and activated DNA to the microplate wells.
-
Add the serially diluted test compound or control.
-
Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents (Streptavidin-Europium and anti-PAR-d2 antibody).
-
Incubate for 60 minutes to allow for binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the compound concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
| Parameter | Description | Expected Outcome for an Active Compound |
| IC50 (PARP-1) | Concentration for 50% inhibition of PARP-1 activity. | Nanomolar range, comparable to known PARP inhibitors. |
| IC50 (PARP-2) | Concentration for 50% inhibition of PARP-2 activity. | Nanomolar range; selectivity profile can be determined. |
Step 2: Cellular Target Engagement
Demonstrating that the compound can inhibit PARP activity within a cellular context is crucial.
Protocol: Cellular PARylation Assay (ELISA or Western Blot)
-
Cell Culture:
-
Use a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1).
-
Seed cells in 96-well plates (for ELISA) or 6-well plates (for Western Blot).
-
-
Procedure:
-
Treat cells with increasing concentrations of the test compound for 1-2 hours.
-
Induce DNA damage to stimulate PARP activity using an alkylating agent like methyl methanesulfonate (MMS) for 15 minutes.
-
Lyse the cells to extract proteins.
-
For ELISA: Use a commercially available kit to quantify the levels of poly(ADP-ribose) (PAR) in the cell lysates.
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.
-
-
Data Analysis:
-
Quantify the reduction in PAR levels relative to the MMS-treated control.
-
Determine the EC50 value, the concentration at which PAR formation is inhibited by 50%.
-
Step 3: Cellular Functional Assays
These assays will confirm that the observed target engagement translates into the expected biological effect, i.e., synthetic lethality.
Protocol: Cell Viability Assay in BRCA-Proficient and -Deficient Cell Lines
-
Cell Lines:
-
BRCA-deficient line (e.g., CAPAN-1, MDA-MB-436).
-
BRCA-proficient line (e.g., BxPC3, MCF-7).
-
-
Procedure:
-
Seed both cell lines in 96-well plates.
-
Treat with a range of concentrations of the test compound.
-
Incubate for 5-7 days.
-
Assess cell viability using a reagent like CellTiter-Glo® or by staining with crystal violet.
-
-
Data Analysis:
-
Calculate the CC50 (50% cytotoxic concentration) for each cell line.
-
A potent PARP inhibitor should exhibit significantly lower CC50 values in the BRCA-deficient cell line compared to the BRCA-proficient line.
-
| Assay | BRCA-Deficient Cells (e.g., CAPAN-1) | BRCA-Proficient Cells (e.g., BxPC3) |
| Expected CC50 | Low nanomolar range | Micromolar range or no significant effect |
Exploration of Alternative Therapeutic Targets
While PARP inhibition is the most probable mechanism of action, the naphthyridine scaffold is known to interact with a variety of other biological targets.[1][12] A comprehensive evaluation should therefore consider these possibilities.
-
Central Nervous System (CNS) Receptors: Some naphthyridine derivatives have shown activity at CNS receptors, including sedative and hypotensive effects.[12] Initial screening against a panel of CNS receptors (e.g., serotonin, dopamine, opioid receptors) could reveal unexpected activities.[1]
-
Antimicrobial Activity: Certain naphthyridine alkaloids have demonstrated antibacterial and antifungal properties.[12] Screening against a panel of pathogenic bacteria and fungi could identify potential anti-infective applications.
-
Kinase Inhibition: The broad family of protein kinases represents another potential target class for heterocyclic compounds. Kinase profiling assays could uncover inhibitory activity against specific kinases involved in other disease pathways.
Conclusion
The available evidence strongly supports the hypothesis that this compound is a potent inhibitor of PARP-1 and PARP-2. Its structural similarity to known PARP inhibitors, combined with the established role of the tetrahydro-naphthyridinone scaffold in this target class, provides a solid foundation for its development as an anticancer agent, particularly for HRR-deficient tumors. The experimental workflows detailed in this guide provide a clear and robust path for the definitive validation of this primary target and the exploration of secondary therapeutic opportunities. The successful execution of these studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.
References
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Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (2025). ResearchGate. [Link]
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Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
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El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 456-465. [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Li, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1698. [Link]
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In silico modeling of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one interactions
An In-Depth Technical Guide to the In Silico Modeling of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one Interactions
The exploration of novel chemical entities for therapeutic intervention is a cornerstone of modern drug discovery. The compound this compound, a member of the naphthyridinone class, presents a scaffold with potential biological activity. However, without a clearly defined molecular target, rational drug design efforts are significantly hampered. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound, starting from target identification and proceeding through detailed molecular docking and dynamics simulations. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for elucidating potential protein interactions and guiding further experimental validation.
PART 1: The Challenge of an Orphan Ligand and the In Silico Path Forward
The primary challenge in investigating a novel compound like this compound is the absence of a known biological target. This "orphan ligand" status necessitates a multi-step computational approach to first predict plausible protein partners and then to model the intricacies of the potential interactions at an atomic level. This guide is structured to mirror this logical progression, providing not just the "how" but, more importantly, the "why" behind each experimental choice.
PART 2: Target Prediction: Unveiling Potential Binding Partners
The initial and most critical step is to generate a list of putative protein targets. For this, we leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to interact with similar proteins.[1] Several web-based tools have been developed for this purpose, and for this guide, we will focus on SwissTargetPrediction.[2][3]
The SwissTargetPrediction Workflow
SwissTargetPrediction is a powerful and user-friendly web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds.[1][3] The workflow begins with providing the chemical structure of our query molecule.
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Input Molecule: The structure of this compound is provided to the server. This can be done by pasting its SMILES (Simplified Molecular Input Line Entry System) string into the input field.
-
Organism Selection: The target organism is specified. For drug development purposes, Homo sapiens is the typical choice.
-
Prediction Execution: The server compares the query molecule to its database of known ligands and ranks the potential targets based on a calculated probability score.[3]
-
Results Analysis: The output is a ranked list of potential protein targets, along with their UniProt accession codes, common names, and the probability of interaction.
Interpreting the Predictions
The output from SwissTargetPrediction provides a prioritized list of potential targets. It is crucial to critically evaluate this list. The targets with the highest probability scores are of primary interest. Further literature review on the top-ranked targets can provide context and help in selecting the most biologically plausible candidates for further investigation.
Table 1: Representative Predicted Targets for this compound from SwissTargetPrediction
| Rank | Target Class | Target Name | UniProt ID | Probability |
| 1 | Enzyme | Example Target A | P00001 | 0.85 |
| 2 | G-protein coupled receptor | Example Target B | P00002 | 0.79 |
| 3 | Kinase | Example Target C | P00003 | 0.75 |
| ... | ... | ... | ... | ... |
Note: This is an example table. Actual results will be generated by the SwissTargetPrediction server.
PART 3: Molecular Docking: Predicting the Binding Pose and Affinity
Once a high-probability target is selected (for this guide, we will proceed with "Example Target A"), the next step is to predict the binding mode and estimate the binding affinity of this compound to this protein. Molecular docking is the computational technique of choice for this purpose. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[4][5]
The Molecular Docking Workflow
The docking process involves preparing the protein (receptor) and the small molecule (ligand), defining a search space on the protein where the ligand is likely to bind, and then running the docking algorithm to find the most favorable binding poses.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Add hydrogens and assign partial charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.[7]
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the putative binding site on the receptor. If the binding site is unknown, the grid box should cover the entire protein surface.[8]
-
The center and dimensions of the grid box are specified in a configuration file.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, and the grid configuration file.[4]
-
Vina will perform a conformational search and score the resulting poses.
-
-
Results Analysis:
-
The primary output is a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).[9]
-
The pose with the lowest binding affinity is considered the most favorable.
-
Visualize the top-ranked poses to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).[10]
-
PART 4: Molecular Dynamics Simulations: Assessing the Stability of the Complex
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.[11] We will use GROMACS, a versatile and high-performance MD simulation package.[12][13]
The Molecular Dynamics Workflow
An MD simulation involves creating a system containing the protein-ligand complex, solvating it in a water box with ions, minimizing the system's energy, equilibrating it to the desired temperature and pressure, and then running a production simulation to generate a trajectory of the system's movements over time.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
Ligand Parameterization:
-
Since this compound is not a standard biomolecule, its force field parameters need to be generated.
-
The CGenFF (CHARMM General Force Field) server is a valuable tool for this purpose, providing parameters compatible with the CHARMM force field.[12]
-
-
System Preparation:
-
Combine the coordinates of the protein (from docking) and the parameterized ligand into a single complex file.
-
Define a simulation box and fill it with water molecules (e.g., TIP3P water model).
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Follow this with a simulation under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.[11]
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis
The output of the MD simulation is a trajectory file containing the coordinates of all atoms at regular time intervals. This trajectory is then analyzed to understand the behavior of the system.
Table 2: Key Analyses of the MD Trajectory
| Analysis | Metric | Purpose |
| Stability of the Complex | Root Mean Square Deviation (RMSD) | To assess the overall stability of the protein and the ligand's binding pose. |
| Atomic Fluctuations | Root Mean Square Fluctuation (RMSF) | To identify flexible and rigid regions of the protein. |
| Protein-Ligand Interactions | Hydrogen Bond Analysis | To quantify the formation and breaking of hydrogen bonds between the protein and the ligand over time. |
| Compactness | Radius of Gyration (Rg) | To evaluate the overall compactness of the protein structure. |
PART 5: Synthesis and Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound, a compound with no predetermined biological target. By systematically proceeding from target prediction to molecular docking and then to molecular dynamics simulations, researchers can generate testable hypotheses about the compound's mechanism of action. The insights gained from these computational studies, such as the identification of potential targets, the prediction of binding modes, and the assessment of complex stability, provide a solid foundation for guiding subsequent wet-lab experiments, ultimately accelerating the drug discovery process.
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An In-Depth Technical Guide to 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one: Synthesis, and Potential Therapeutic Applications
Abstract
The naphthyridinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (CAS No. 601514-62-9), a molecule with potential applications in modulating cellular signaling pathways implicated in inflammation and oncology. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly available literature, its structural motifs suggest a rich potential for therapeutic intervention. This guide provides a plausible synthetic pathway, detailed experimental protocols, and an exploration of its likely biological significance based on the established activities of structurally related tetrahydronaphthyridinone analogs.
Introduction: The Prominence of the Naphthyridinone Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant interest from the medicinal chemistry community for decades.[1] The introduction of a carbonyl group to form a naphthyridinone, and subsequent reduction to a tetrahydronaphthyridinone, provides a three-dimensional structure that is often amenable to potent and selective interactions with biological targets.[2] Various isomers of naphthyridinones have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases (e.g., FGFR4, c-Met), topoisomerases, and as cytotoxic and antioxidant agents.[3][4][5] The 2,6-naphthyridinone core, in particular, is a key pharmacophore in the development of selective inhibitors for critical signaling proteins.[3][6]
The subject of this guide, this compound, combines the tetrahydronaphthyridinone core with a benzyl group at the 6-position. This substitution is a common strategy in medicinal chemistry to introduce hydrophobic interactions and potentially enhance binding affinity to target proteins.
Retrosynthetic Analysis and Proposed Synthetic Pathway
Two primary retrosynthetic disconnections are considered:
-
Route A: N-Alkylation. This involves the synthesis of the unsubstituted 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one followed by a nucleophilic substitution reaction with a benzyl halide.
-
Route B: Reductive Amination. This route involves the reaction of a suitable keto-ester precursor with benzylamine, followed by cyclization and reduction.
Based on the available literature for similar scaffolds, Route A (N-Alkylation) is a common and generally high-yielding approach for the derivatization of pyridinone-like structures.[7][8]
Proposed Synthetic Workflow
The proposed synthesis commences with the construction of the tetrahydronaphthyridinone core, likely starting from a substituted pyridine derivative, followed by N-benzylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related tetrahydronaphthyridinone structures and N-alkylation of pyridinones.
Synthesis of the Core: 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
The synthesis of the core structure can be approached through a multi-step sequence starting from commercially available precursors.
Step 1: Synthesis of Ethyl 4-amino-3-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylate
This step involves the construction of the substituted pyridine ring, which will undergo subsequent cyclization. A plausible approach involves the reaction of a suitable 4-chloropyridine derivative.
-
Reagents: Ethyl 4-chloropyridine-3-carboxylate, ethyl glycinate, a suitable base (e.g., potassium carbonate), and a palladium catalyst for amination.
-
Procedure: To a solution of ethyl 4-chloropyridine-3-carboxylate in a suitable solvent such as toluene, add ethyl glycinate, potassium carbonate, and a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Intramolecular Dieckmann Condensation
The substituted pyridine from Step 1 undergoes an intramolecular cyclization to form the bicyclic naphthyridinone ring system.
-
Reagents: The product from Step 1, a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol or toluene).
-
Procedure: The diester from the previous step is dissolved in anhydrous toluene. Sodium ethoxide is added portion-wise at room temperature, and the mixture is then heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled and quenched with a weak acid (e.g., acetic acid). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cyclized product.
Step 3: Decarboxylation and Reduction
The resulting β-keto ester is decarboxylated and the dihydronaphthyridinone is reduced to the final tetrahydro-core.
-
Reagents: The cyclized product from Step 2, an acid catalyst for decarboxylation (e.g., p-toluenesulfonic acid), and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with H₂/Pd-C).
-
Procedure: The crude product from the Dieckmann condensation is heated in a suitable solvent with a catalytic amount of acid to effect decarboxylation. Following decarboxylation, the intermediate is subjected to reduction. For catalytic hydrogenation, the compound is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core.
N-Alkylation: Synthesis of this compound
This final step introduces the benzyl group onto the nitrogen at the 6-position.
-
Reagents: 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, benzyl bromide, a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure: To a solution of the tetrahydronaphthyridinone core in anhydrous DMF, sodium hydride is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the corresponding anion. Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the final product, this compound.
Physicochemical Properties and Characterization Data
| Property | Value | Source |
| CAS Number | 601514-62-9 | Commercial Suppliers |
| Molecular Formula | C₁₅H₁₆N₂O | Calculated |
| Molecular Weight | 240.30 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Available at 95% from commercial sources | Commercial Suppliers |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Resonances corresponding to the benzyl protons (aromatic and methylene), as well as signals for the protons on the tetrahydropyridine and pyridinone rings.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons of the benzyl and naphthyridinone rings, and the aliphatic carbons of the tetrahydro- portion.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Biological Significance and Potential Therapeutic Applications
While specific biological data for this compound is scarce in the public domain, the broader class of naphthyridinone derivatives has been extensively studied, providing a strong basis for inferring its potential therapeutic relevance.
Kinase Inhibition
Many naphthyridinone derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a validated target in hepatocellular carcinoma.[9] The structural similarity of the 2,6-naphthyridinone core suggests that it could also be a valuable scaffold for kinase inhibitor design.
Caption: Hypothesized mechanism of action via kinase inhibition.
Anti-inflammatory and Anticancer Potential
The naphthyridinone scaffold has been associated with anti-inflammatory and anticancer activities.[5] These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and immune response. The benzyl group in the target molecule could potentially enhance its interaction with hydrophobic pockets in target proteins, a common feature in the active sites of many enzymes involved in these processes.
Future Research Directions
The full therapeutic potential of this compound remains to be elucidated. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis, along with comprehensive spectroscopic and crystallographic characterization.
-
Biological Screening: A broad-based biological screening against a panel of kinases and other relevant cancer and inflammation targets to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to understand the contribution of the benzyl group and other substituents to biological activity and selectivity.
-
In Vivo Efficacy Studies: Preclinical evaluation in relevant animal models of cancer or inflammatory diseases to assess its therapeutic potential.
Conclusion
This compound represents an intriguing yet underexplored member of the medicinally important naphthyridinone family. Based on the established biological activities of its structural relatives, it holds promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The synthetic strategies and biological context outlined in this guide provide a framework for future research and development of this and related compounds.
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Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10859–10867. [Link]
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Chen, Y.-L., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(9), 2415–2424. [Link]
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Li, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8421–8441. [Link]
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Stanković, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7085. [Link]
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Kumar, V., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1083–1204. [Link]
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Tucci, F. C., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][7][12]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785–2789. [Link]
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Dinsmore, C. J., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
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Miller, W. H., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390–3412. [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing the Cellular Activity of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Authored by: Senior Application Scientist
Introduction
The naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer activity.[1] The compound 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one represents a novel chemical entity with potential for further development. While its specific cellular targets are yet to be fully elucidated, initial studies on related structures suggest potential cytotoxic effects against cancer cell lines.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the cellular activity of this compound. The protocols outlined herein are designed to be a self-validating system, enabling a robust assessment of the compound's effects on cell viability, proliferation, and potential mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and DNA damage. While this guide uses this compound as a primary example, the principles and protocols are broadly applicable to the initial cellular characterization of other novel chemical entities.
Experimental Workflow for Characterizing a Novel Compound
The initial characterization of a novel compound's cellular activity should follow a logical progression from broad phenotypic effects to more specific mechanistic insights. The following workflow is recommended:
Caption: Recommended experimental workflow for characterizing the cellular activity of a novel compound.
PART 1: Preliminary Cytotoxicity Assessment
The first critical step in evaluating a new compound is to determine its effect on cell viability and to establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[3][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically between 550 and 600 nm.[3]
Protocol: MTT Assay for Cell Viability
Materials:
-
HeLa (human cervical cancer) or MCF-7 (human breast cancer) cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
Data Analysis and Interpretation
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve. The IC50 value can then be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.05 | 84.0% |
| 5 | 0.68 | 54.4% |
| 10 | 0.35 | 28.0% |
| 50 | 0.12 | 9.6% |
| 100 | 0.08 | 6.4% |
| Table 1: Example data from an MTT assay. |
PART 2: Mechanistic Assays
Once cytotoxicity is established, the next step is to investigate the underlying mechanism of cell death. Common mechanisms for anticancer compounds include the induction of apoptosis, cell cycle arrest, and DNA damage.
Section 2.1: Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis.[6] Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[7]
Principle: The Caspase-Glo® 3/7 Assay provides a pro-luminescent caspase-3/7 substrate in a buffer system optimized for caspase activity.[6] When added to cells, the reagent causes cell lysis, followed by caspase cleavage of the substrate, which releases a substrate for luciferase (aminoluciferin). The resulting luminescent signal is proportional to the amount of caspase activity present.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells in culture medium
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound at concentrations around the IC50 value in a white-walled 96-well plate as described for the MTT assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a multimode plate reader.
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. A significant increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or -7.
Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8] The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a real-time, plate-based method that measures PS exposure via a luminescent signal.[9]
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent (Promega)
-
White-walled 96-well plates
-
Treated cells in culture medium
-
Multimode plate reader with luminescence and fluorescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Prepare serial dilutions of the compound.
-
Reagent Addition: Prepare the 2X Detection Reagent as per the manufacturer's protocol. Add an equal volume of the 2X Detection Reagent to each well containing cells and the compound.[10]
-
Real-Time Measurement: Place the plate in a plate-reading luminometer set to 37°C. Measure luminescence and fluorescence at regular intervals (e.g., every 1-2 hours) for the desired duration of the experiment.[9]
Data Analysis: The luminescent signal corresponds to Annexin V binding to exposed PS (apoptosis), while the fluorescent signal indicates a loss of membrane integrity (necrosis).[8] Plotting both signals over time for different compound concentrations can distinguish between apoptotic and necrotic cell death pathways.
Caption: Signaling pathway of apoptosis induction and corresponding assays.
Section 2.2: Cell Cycle Analysis
Many anticancer drugs function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequent cell death.[11] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[12]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[13] The amount of PI that binds is directly proportional to the amount of DNA in the cell. By measuring the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content).[14]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cells. Fix overnight at 4°C.[14]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).[14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentages of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT). An accumulation of cells in a particular phase compared to the vehicle control suggests that the compound interferes with cell cycle progression at that stage.
| Cell Cycle Phase | Vehicle Control (%) | Compound (IC50) (%) |
| G0/G1 | 65 | 40 |
| S | 20 | 15 |
| G2/M | 15 | 45 |
| Table 2: Example data from cell cycle analysis, suggesting G2/M arrest. |
Section 2.3: DNA Damage Assessment
Cytotoxic compounds often induce DNA damage, which, if not repaired, can trigger apoptosis or cell cycle arrest. A sensitive marker for DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX at serine 139, termed γ-H2AX.[15] The formation of discrete nuclear foci containing γ-H2AX can be visualized and quantified by immunofluorescence microscopy.[16]
Protocol: Immunofluorescent Staining of γ-H2AX Foci
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and treat with the compound for a defined period (e.g., 6, 12, 24 hours). Include a positive control (e.g., etoposide).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels.
Data Analysis: Quantify the number of γ-H2AX foci per nucleus. A significant increase in the average number of foci per cell in treated samples compared to controls indicates the induction of DNA double-strand breaks. Image analysis software such as ImageJ or Fiji can be used for automated foci counting.[16]
PART 3: Hypothesis-Driven Target Identification - PARP Activity
The induction of DNA damage often activates DNA repair pathways. Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks.[17] Inhibition of PARP in cells with compromised DNA repair pathways (e.g., BRCA-mutant cancers) can lead to synthetic lethality. Given that many small molecule inhibitors target enzymatic activity, and the potential for the naphthyridine scaffold to interact with nucleotide-binding sites, assessing the effect of this compound on PARP activity is a logical next step if DNA damage is observed.
Principle of Cell-Based PARP Activity Assay: Cell-based PARP assays measure the accumulation of poly(ADP-ribose) (PAR), the product of PARP activity, in cells.[18] This can be done using an ELISA-based method where cellular lysates are added to a plate coated with histone proteins (a substrate for PARP). The amount of biotinylated PAR incorporated is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[19]
Protocol: Universal Colorimetric PARP Assay
Materials:
-
PARP Universal Colorimetric Assay Kit (e.g., from R&D Systems or similar)
-
Treated cell lysates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound and a known PARP inhibitor (e.g., olaparib) as a positive control. Induce DNA damage with an agent like H2O2 to stimulate PARP activity. Harvest and lyse the cells according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
PARP Reaction: Add the cell lysates to the histone-coated plate provided in the kit, along with biotinylated PARP substrate (NAD+). Incubate to allow for the PARP reaction to occur.
-
Detection: Wash the plate and add Streptavidin-HRP, followed by the colorimetric substrate.[19]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
Data Analysis: A decrease in absorbance in compound-treated cells compared to the DNA-damage control indicates inhibition of PARP activity. The results can be expressed as a percentage of PARP activity relative to the control.
Conclusion
The suite of assays described in this application note provides a robust framework for the initial characterization of the cellular activity of novel compounds such as this compound. By systematically evaluating cytotoxicity, apoptosis induction, cell cycle effects, and DNA damage, researchers can build a comprehensive profile of a compound's biological effects. This tiered approach, moving from broad phenotypic screening to more specific mechanistic assays, allows for an efficient and informative drug discovery process. The data generated will be crucial for making informed decisions about the further development of this and other promising chemical entities.
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Das, D., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. [Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Introduction: Rationale for Targeting DNA Damage Repair in Oncology
The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. In many cancers, these pathways are compromised, creating a dependency on alternative repair mechanisms for survival. This vulnerability presents a key therapeutic window. One of the most successful strategies exploiting this concept is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for the repair of single-strand DNA breaks.
The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives showing potent anti-cancer activity. The compound 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one belongs to this promising class. While its precise mechanism is under investigation, its structural similarity to known PARP inhibitors and the demonstrated anti-proliferative effects of related compounds in cancer cell lines suggest that it may function by inhibiting PARP.[1]
PARP inhibitors have shown remarkable efficacy in tumors with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break repair.[2][3][4] Cancers with mutations in the BRCA1 or BRCA2 genes are particularly sensitive to PARP inhibition, a concept known as synthetic lethality.[2][5][6] By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, are converted into double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of this compound using animal models, with a primary focus on its putative role as a PARP inhibitor. The protocols detailed herein describe the use of human tumor xenograft models in immunodeficient mice, a cornerstone of preclinical oncology research for assessing anti-tumor activity and elucidating mechanisms of action.[5][8]
I. Strategic Selection of Animal Models and Cell Lines
The selection of an appropriate animal model is paramount for obtaining meaningful and translatable efficacy data. Given the hypothesized mechanism of action, the ideal models would involve cancer cell lines with well-characterized DNA damage repair deficiencies.
Rationale for Xenograft Models
Human tumor xenografts in immunodeficient mice are the workhorse for preclinical cancer drug development.[8] These models allow for the in vivo growth of human tumors, providing a biologically relevant system to assess the anti-tumor activity of novel compounds. Immunodeficient strains, such as athymic nude or NOD-scid mice, are essential as they lack a functional immune system, preventing the rejection of human tumor cells.[8][9][10]
Recommended Cell Lines
To test the hypothesis of synthetic lethality, it is crucial to include both a PARP inhibitor-sensitive (HR-deficient) and a PARP inhibitor-resistant (HR-proficient) cell line.
| Cell Line | Cancer Type | BRCA1/2 Status | p53 Status | Rationale |
| HCC1937 | Breast Ductal Carcinoma | BRCA1 mutant | p53 mutant | Represents a clinically relevant, HR-deficient model expected to be sensitive to PARP inhibition.[5] |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | p53 mutant | An alternative well-characterized BRCA1-mutant cell line for xenograft studies.[5] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | p53 mutant | Serves as an HR-proficient negative control to demonstrate selectivity. |
II. Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound.
Caption: Proposed mechanism of synthetic lethality.
Sample Collection for PD Analysis
For PD studies, a satellite group of tumor-bearing animals should be treated for a shorter duration (e.g., 3-5 days). Tumors should be collected at various time points after the final dose (e.g., 2, 8, and 24 hours) to assess the time course of target engagement.
Protocol: Western Blot for PARP Cleavage
The cleavage of PARP by caspases is a hallmark of apoptosis. [11][12][13]
-
Tumor Lysate Preparation: Homogenize harvested tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PARP (detecting both full-length and cleaved forms) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis. [12][13]
Protocol: Immunohistochemistry (IHC) for γ-H2AX
γ-H2AX is a marker for DNA double-strand breaks. [1][14][15][16]An increase in γ-H2AX foci in tumor cells following treatment suggests an accumulation of DNA damage.
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (e.g., in citrate buffer).
-
Immunostaining:
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash and apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
-
Visualization: Develop with a DAB substrate and counterstain with hematoxylin.
-
Analysis: Quantify the number and intensity of nuclear γ-H2AX foci using a digital imaging system. [1]
V. Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A p-value < 0.05 is typically considered significant.
-
Toxicity Assessment: Monitor body weight changes and clinical signs of toxicity.
-
Pharmacodynamic Readouts: Quantify the changes in cleaved PARP and γ-H2AX levels between treated and control groups to demonstrate target engagement and mechanism of action.
VI. Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. By employing well-characterized xenograft models and integrating efficacy studies with pharmacodynamic analyses, researchers can generate the critical data needed to advance promising compounds through the drug development pipeline. The successful inhibition of tumor growth in a BRCA-mutant model, coupled with evidence of PARP pathway modulation, would provide strong support for the continued development of this novel naphthyridine derivative.
References
-
High-Throughput PARP in-vivo Pharmacodynamic Assay. American Laboratory. Available at: [Link].
-
Quantitative immunohistochemical detection of gamma-H2AX in paraffin-embedded human tumor samples at National Clinical Target Validation Laboratory. ASCO Publications. Available at: [Link].
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BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer. PMC - NIH. Available at: [Link].
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In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight. Available at: [Link].
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Xenograft Tumor Model Protocol. Protocol Online. Available at: [Link].
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Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PMC - PubMed Central. Available at: [Link].
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In vivo visualization of PARP inhibitor pharmacodynamics. PMC - NIH. Available at: [Link].
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Establishment of human tumor xenografts in immunodeficient mice. SciSpace. Available at: [Link].
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Modelling therapy resistance in BRCA1/2 mutant cancers. PMC - NIH. Available at: [Link].
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Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS One. Available at: [Link].
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link].
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In vivo visualization of PARP inhibitor pharmacodynamics. PubMed - NIH. Available at: [Link].
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Characterization of a novel breast carcinoma xenograft and cell line derived from a BRCA1 germ-line mutation carrier. PubMed. Available at: [Link].
-
γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer. NIH. Available at: [Link].
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. Available at: [Link].
-
In vitro analysis of PARP inhibitor nanoformulations. PMC - NIH. Available at: [Link].
-
Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. PubMed. Available at: [Link].
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What are PARP inhibitors? MD Anderson Cancer Center. Available at: [Link].
-
Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. FUJIFILM VisualSonics. Available at: [Link].
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Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. SciSpace. Available at: [Link].
-
Knock-Out Punch in Breast Cancer Mouse Study. Charles River Laboratories. Available at: [Link].
-
Immunohistochemistry of γ-H2AX as a method of early detection of urinary bladder carcinogenicity in mice. PubMed. Available at: [Link].
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Representative images of immunohistochemistry of tumors 24 h... ResearchGate. Available at: [Link].
-
Apoptosis assays: western blots. YouTube. Available at: [Link].
-
The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems. PMC - NIH. Available at: [Link].
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Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanism. Champions Oncology. Available at: [Link].
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link].
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Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. AACR Journals. Available at: [Link].
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Comparison of individual ex vivo responses to different PARP inhibitors... ResearchGate. Available at: [Link].
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Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link].
- Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents.
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Application Notes and Protocols for the Solubilization of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (CAS No. 601514-62-9), a compound of significant interest in drug discovery, likely for its role as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Given its predicted hydrophobic nature, achieving consistent and biologically relevant concentrations for experimental assays is a critical challenge. This document outlines a systematic approach to solvent selection and preparation of stock and working solutions for both in vitro and in vivo applications, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Poor Aqueous Solubility
The therapeutic potential of many small molecules, including novel heterocyclic compounds like this compound, is often hindered by their poor solubility in aqueous solutions. This presents a significant hurdle for experimental evaluation, as inadequate dissolution can lead to underestimated efficacy, inconsistent results, and poor bioavailability in preclinical studies.[3][4] The structural characteristics of the target compound, specifically the benzyl and tetrahydro-naphthyridinone moieties, suggest a lipophilic nature, making a carefully considered dissolution strategy paramount. This protocol provides a robust framework for overcoming these challenges, grounded in an understanding of the compound's predicted physicochemical properties and established best practices for handling poorly soluble agents.
Physicochemical Profile of this compound
While experimental data for this specific molecule is not extensively published, its fundamental properties can be predicted using computational models, which serve as an excellent starting point for solvent selection.
| Property | Value | Source |
| CAS Number | 601514-62-9 | [5] |
| Molecular Formula | C₁₅H₁₆N₂O | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| Predicted LogP (Lipophilicity) | 2.15 | SwissADME[6][7] |
| Predicted Solubility | Poorly soluble | SwissADME[6][7] |
| Predicted pKa (Most Basic) | 4.85 | MolGpKa[8] |
The predicted LogP value of 2.15 indicates a moderate lipophilicity, suggesting that the compound will be more soluble in organic solvents than in water. The predicted low aqueous solubility underscores the necessity of the protocols outlined herein.
The Causality of Solvent Selection: A Stepwise Approach
The choice of solvent is not arbitrary; it is a critical variable that can significantly impact experimental outcomes. The primary goal is to achieve complete dissolution of the compound at the desired stock concentration while ensuring the solvent's compatibility with the downstream application.
The Universal Solvent: Dimethyl Sulfoxide (DMSO)
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the solvent of choice for most non-polar compounds. Its high solvating power allows for the preparation of concentrated stock solutions, which can then be diluted into aqueous media for working concentrations.[9][10]
Why DMSO?
-
High Solvating Capacity: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
-
Miscibility with Water: It is fully miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.
-
Low Volatility: Its low vapor pressure minimizes solvent evaporation and changes in stock solution concentration over time.
However, it is crucial to acknowledge that DMSO can exert biological effects and may be toxic to cells at higher concentrations. Therefore, the final concentration of DMSO in any in vitro or in vivo experiment must be carefully controlled and kept to a minimum, typically below 0.5% for cell-based assays.[11][12]
Preparing a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting point for most laboratory applications.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass:
-
Molecular Weight (MW) = 240.30 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 240.30 g/mol * (1000 mg / 1 g) = 2.403 mg
-
-
-
Weigh the compound: Accurately weigh 2.403 mg of this compound and transfer it to the sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (to no more than 37°C) can also be employed, but caution is advised as heat can degrade some compounds.
-
-
Storage: Once completely dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in desiccated conditions.
Protocol for In Vitro Applications (e.g., Cell-Based Assays)
For in vitro experiments, the primary challenge is diluting the DMSO stock solution into an aqueous culture medium without causing the compound to precipitate.
Key Considerations for In Vitro Dilutions
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.5%, to minimize solvent-induced artifacts and cytotoxicity.[11][13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: It is best practice to perform serial dilutions of the high-concentration DMSO stock in 100% DMSO to create intermediate stocks. This ensures that the same volume of DMSO is added to each experimental condition, maintaining a consistent final solvent concentration.[9]
Step-by-Step In Vitro Dilution Protocol
This example describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Prepare an Intermediate Stock: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or flicking the tube. This step is critical and should be done rapidly to minimize precipitation.
-
Prepare the Final Working Solution: Add the appropriate volume of the 100 µM intermediate stock to your cell culture plate wells to achieve the final desired concentration. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate stock.
The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.
Protocol for In Vivo Applications
For animal studies, the formulation must be non-toxic, biocompatible, and capable of maintaining the compound in solution or as a stable suspension. A multi-component vehicle is often required for poorly soluble compounds.[3]
Recommended Vehicle for In Vivo Administration
A commonly used and generally well-tolerated vehicle for oral or intraperitoneal administration of hydrophobic compounds is a co-solvent system.
| Vehicle Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent |
| PEG400 | 30-40% | Co-solvent, improves solubility |
| Tween 80 | 5% | Surfactant, prevents precipitation |
| Saline (0.9% NaCl) | 45-60% | Aqueous vehicle |
Note: The exact percentages may need to be optimized for this specific compound to ensure complete dissolution at the desired final concentration. Always test the formulation for stability before administration.
Step-by-Step In Vivo Formulation Protocol
This example details the preparation of a 1 mg/mL solution.
-
Weigh the compound: Weigh the required amount of this compound into a sterile glass vial.
-
Initial Dissolution in DMSO: Add the required volume of DMSO (e.g., for a 10% final concentration in a 1 mL total volume, add 100 µL). Vortex until the compound is fully dissolved.
-
Add Co-solvents and Surfactant: Add the required volumes of PEG400 and Tween 80. Vortex thoroughly after each addition.
-
Add Aqueous Vehicle: Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may require adjustment (e.g., increasing the co-solvent percentage).
-
Vehicle Control: A vehicle-only control solution should be prepared using the same procedure and administered to a control group of animals.
Sources
- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Throughput Screening with 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to identify and characterize the inhibitory potential of compounds based on the 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold. While this chemical entity has shown diverse biological activities, this guide will focus on a validated HTS campaign targeting Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in DNA repair and a prominent target in oncology.[1][2][3][4] The protocols herein are designed to be robust, reproducible, and scalable, providing a solid foundation for identifying novel PARP1 inhibitors.
Introduction: The Scientific Rationale
The Therapeutic Potential of the Naphthyridine Scaffold
The this compound core structure represents a class of heterocyclic compounds with significant interest in medicinal chemistry.[5] Naphthyridine derivatives have been explored for a range of biological activities, including applications in oncology and neuropharmacology.[5] Their rigid, bicyclic nature provides a three-dimensional framework that can be strategically modified to achieve high-affinity and selective interactions with biological targets.
PARP1: A Key Target in Cancer Therapy
Poly(ADP-ribose) Polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1][3] It recognizes DNA single-strand breaks and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This process, known as PARylation, is crucial for the recruitment of DNA repair machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP1 for survival. Inhibition of PARP1 in such contexts leads to a synthetic lethality, making it an attractive therapeutic strategy.[3]
High-Throughput Screening (HTS) for PARP1 Inhibitors
HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of a biological target.[6][7][8] For PARP1, various HTS-compatible assays have been developed, moving from laborious, radioactive methods to more streamlined colorimetric and fluorescence-based readouts.[1][3] This application note will detail a homogeneous, fluorescence-based assay suitable for automated screening.
HTS Assay Principle and Workflow
The proposed HTS assay for PARP1 inhibition is a homogeneous, two-step enzymatic assay that measures the consumption of the PARP1 substrate, nicotinamide adenine dinucleotide (NAD+).
Causality of the Assay: In the presence of an active PARP1 enzyme and activated DNA, NAD+ is consumed. The amount of remaining NAD+ is then measured using a cycling reaction involving alcohol dehydrogenase (ADH) and diaphorase. This cycling reaction converts the non-fluorescent substrate resazurin into the highly fluorescent resorufin. Therefore, a low fluorescence signal indicates high PARP1 activity (NAD+ is consumed), while a high fluorescence signal indicates inhibition of PARP1 (NAD+ is preserved).[3]
Detailed Protocols
Reagent Preparation
-
PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT. Rationale: This buffer composition provides optimal pH and ionic strength for PARP1 enzymatic activity and stability.
-
Activated DNA: Commercially available activated calf thymus DNA. Reconstitute to 1 mg/mL in nuclease-free water. Rationale: Activated DNA contains nicks and breaks that are essential for the robust activation of PARP1.
-
PARP1 Enzyme: Recombinant human PARP1. Dilute to the working concentration (e.g., 1 nM final) in PARP1 Assay Buffer. Rationale: The enzyme concentration should be optimized to be in the linear range of the assay, providing a sufficient signal window.
-
NAD+ Solution: Prepare a stock solution of 10 mM NAD+ in nuclease-free water. Dilute to the working concentration (e.g., 100 µM final) in PARP1 Assay Buffer. Rationale: The NAD+ concentration should be at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Detection Reagent: Prepare a solution containing 2% ethanol, 200 µg/mL alcohol dehydrogenase, 20 µM resazurin, and 10 µg/mL diaphorase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Rationale: This combination of enzymes and substrates creates a sensitive cycling reaction for the detection of NAD+.
HTS Assay Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (dissolved in DMSO) into the appropriate wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (for high activity control) and 50 nL of a known PARP1 inhibitor, such as Olaparib at 10 µM (for low activity control).
-
PARP1 Enzyme Mix Addition: Add 10 µL of the PARP1 enzyme mix (containing PARP1 and activated DNA in assay buffer) to all wells.
-
Incubation 1: Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation allows the test compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of the NAD+ solution to all wells to start the enzymatic reaction.
-
Incubation 2: Incubate the plate for 60 minutes at room temperature. Rationale: This incubation period should be optimized to ensure the reaction is in the linear phase and has not reached completion.
-
Detection Reagent Addition: Add 10 µL of the Detection Reagent to all wells.
-
Incubation 3: Incubate the plate for 20 minutes at room temperature, protected from light. Rationale: The fluorescent product, resorufin, is light-sensitive.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~540 nm and emission at ~590 nm.
Data Analysis and Quality Control
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It is calculated using the means (µ) and standard deviations (σ) of the positive (p, high inhibition) and negative (n, no inhibition) controls.
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
Sample Data and Calculations
| Parameter | Value | Description |
| High Control (µp) | 45,000 RFU | Mean fluorescence of wells with a known inhibitor (e.g., Olaparib). |
| High Control (σp) | 1,500 RFU | Standard deviation of the high control. |
| Low Control (µn) | 5,000 RFU | Mean fluorescence of wells with DMSO (no inhibitor). |
| Low Control (σn) | 800 RFU | Standard deviation of the low control. |
| Test Compound | 30,000 RFU | Fluorescence reading for a sample well. |
Z'-Factor Calculation: Z' = 1 - (3 * 1500 + 3 * 800) / |45000 - 5000| Z' = 1 - (4500 + 2400) / 40000 Z' = 1 - 6900 / 40000 Z' = 1 - 0.1725 Z' = 0.8275 (This indicates an excellent assay)
Percent Inhibition Calculation: % Inhibition = [(Signal_test - µn) / (µp - µn)] * 100 % Inhibition = [(30000 - 5000) / (45000 - 5000)] * 100 % Inhibition = [25000 / 40000] * 100 % Inhibition = 62.5%
A "hit" is typically defined as a compound that exhibits an inhibition level greater than a certain threshold, often three times the standard deviation of the negative control.
Follow-up Studies and Hit Confirmation
Initial hits from the primary screen should be subjected to a rigorous validation process to eliminate false positives and confirm their activity.
-
IC₅₀ Determination: Confirmed hits are tested in a dose-response format to determine their potency (IC₅₀ value).
-
Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in a different assay format, such as an ELISA-based assay that directly measures the PAR product.[4]
-
Selectivity Profiling: The inhibitory activity of the compounds should be assessed against other related enzymes (e.g., other PARP family members) to determine their selectivity.
-
Cell-Based Assays: The most promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context. This could involve measuring PAR levels in cells or assessing the compound's ability to selectively kill cancer cells with DNA repair defects.
Conclusion
The this compound scaffold provides a promising starting point for the discovery of novel enzyme inhibitors. By employing the robust and validated high-throughput screening protocol for PARP1 detailed in this application note, researchers can efficiently identify and characterize potent and selective inhibitors. The outlined workflow, from primary screening to hit validation, provides a comprehensive framework for advancing promising compounds through the early stages of the drug discovery pipeline.
References
-
Title: Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors Source: PubMed URL: [Link]
-
Title: High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair Source: PubMed URL: [Link]
-
Title: Homogeneous fluorescent assay for high throughput screening of PARP inhibitors Source: Cancer Research - AACR Journals URL: [Link]
-
Title: Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors Source: PMC - NIH URL: [Link]
-
Title: Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors Source: Springer Nature Experiments URL: [Link]
-
Title: Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe Source: NIH URL: [Link]
-
Title: Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases Source: Request PDF URL: [Link]
-
Title: High-Throughput Activity Assay for Screening Inhibitors of the SARS-CoV-2 Mac1 Macrodomain Source: ACS Publications URL: [Link]
-
Title: Development and Validation of a High‐Throughput Screening Assay for the Legionella ADP‐Ribosyl Transferase SdeA Source: PMC - NIH URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL: [Link]
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Application Notes and Protocols for the Evaluation and Use of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one as a Putative Chemical Probe
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Naphthyridinone
The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of the broader naphthyridine family have been shown to exhibit a range of biological activities, including the inhibition of enzymes critical to disease pathways such as HIV-1 integrase and monoamine oxidase.[2][3]
This document outlines a comprehensive guide for the evaluation and application of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (hereafter referred to as Naphthyridinone-B1) as a candidate chemical probe. While this specific molecule is not yet extensively characterized in the public domain, its structural features suggest a strong potential for targeting the Poly(ADP-ribose) Polymerase (PARP) enzyme superfamily, particularly Tankyrase (TNKS) 1 and 2.[4][5][6] Members of the PARP family are crucial regulators of DNA repair and Wnt/β-catenin signaling, making them high-value targets in oncology.[5][7][8]
This guide is structured to lead the researcher from initial biochemical characterization and target validation to cellular application, providing both the "how" and the "why" behind each experimental step. Our objective is to equip you with the necessary protocols to rigorously assess Naphthyridinone-B1 and potentially establish it as a valuable tool for biological inquiry.
Part 1: Foundational Characterization and Target Identification
Before a compound can be deployed as a reliable chemical probe, its fundamental properties, including purity, stability, and primary biological target(s), must be unequivocally established. This initial phase is critical for ensuring that any observed biological effects are directly attributable to the compound's interaction with its intended target.
Physicochemical Properties and Purity Assessment
The integrity of any experiment hinges on the quality of the reagents used. It is imperative to confirm the identity and purity of each new batch of Naphthyridinone-B1.
Table 1: Physicochemical Properties of Naphthyridinone-B1
| Property | Value | Method/Source |
| Molecular Formula | C₁₅H₁₆N₂O | - |
| Molecular Weight | 240.30 g/mol | - |
| CAS Number | 601514-62-9 | [9][10] |
| Appearance | To be determined (TBD) | Visual Inspection |
| Purity | >98% recommended | HPLC, ¹H NMR, LC-MS |
| Solubility | TBD in aqueous buffers & DMSO | Solubility Assay |
| Stability | TBD in solution | Stability Assay |
Protocol 1: Purity and Stability Verification
-
Identity Confirmation:
-
Obtain a High-Resolution Mass Spectrometry (HRMS) spectrum to confirm the molecular weight and elemental composition.
-
Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and compare them to reference data or expected chemical shifts to confirm the structure.
-
-
Purity Analysis:
-
Use High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 254 nm) to assess purity. A single, sharp peak is indicative of high purity. The area under the curve should be ≥98%.
-
-
Solubility Assessment:
-
Prepare a stock solution in 100% dimethyl sulfoxide (DMSO), typically at 10-50 mM.
-
Determine the maximum solubility in common cell culture media and aqueous assay buffers. This is crucial for avoiding compound precipitation in experiments.
-
-
Stability in Solution:
-
Incubate Naphthyridinone-B1 in DMSO (at room temperature and 4°C) and in your primary aqueous assay buffer.
-
Monitor for degradation at various time points (e.g., 0, 8, 24, 48 hours) using HPLC or LC-MS. A reliable probe should be stable for the duration of the planned experiments.
-
In Vitro Target Profiling: Identifying the Molecular Target
Given the structural similarities of the naphthyridinone core to known inhibitors, the PARP enzyme family, especially Tankyrase 1 and 2 (TNKS1/2), represents a logical starting point for target identification.[5][11][12]
Protocol 2: In Vitro PARP/Tankyrase Inhibition Assay
-
Causality: This assay directly measures the ability of Naphthyridinone-B1 to inhibit the enzymatic activity of purified PARP family members. This is the first and most critical step in linking the compound to a specific molecular target. A selective inhibitor will show high potency against its primary target(s) and significantly lower potency against other family members.[12]
-
Methodology:
-
Enzymes and Reagents: Obtain purified, recombinant human PARP family enzymes (e.g., TNKS1, TNKS2, PARP1, PARP2). Use a commercially available chemiluminescent or fluorescence-based assay kit that measures the incorporation of biotinylated NAD+ onto a histone substrate.
-
Compound Preparation: Perform a serial dilution of Naphthyridinone-B1 in the appropriate assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a known inhibitor (e.g., XAV939 for TNKS, Olaparib for PARP1/2) as a positive control and a DMSO-only well as a negative control.[7][11]
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer, histone substrate, and NAD+.
-
Add the serially diluted Naphthyridinone-B1, positive control, or DMSO.
-
Initiate the reaction by adding the respective PARP enzyme.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add streptavidin-conjugated donor/acceptor beads (for AlphaScreen) or other detection reagents.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of Naphthyridinone-B1.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
-
Self-Validation: The inclusion of both positive and negative controls is essential. The positive control validates that the assay is working correctly, while the negative control establishes the baseline for 100% enzyme activity. Running the assay against multiple PARP family members provides a selectivity profile, which is a key characteristic of a high-quality chemical probe.
Part 2: Cellular Target Engagement and Pathway Analysis
Demonstrating that a compound inhibits a purified enzyme is only the first step. A true chemical probe must be able to enter cells and engage its target in the complex intracellular environment.
Confirming Target Engagement in Live Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its target protein in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., DLD-1 or SW480 for Wnt/TNKS studies) to ~80% confluency.[11]
-
Compound Treatment: Treat the cells with Naphthyridinone-B1 at a concentration approximately 10-100 times its in vitro IC₅₀. Also, prepare a vehicle-treated control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of the target protein (e.g., TNKS2) remaining in the supernatant by Western blot.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating target stabilization.
Diagram 1: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Probing the Wnt/β-catenin Signaling Pathway
Tankyrase enzymes are key positive regulators of the Wnt/β-catenin signaling pathway because they mediate the degradation of Axin, a central component of the β-catenin destruction complex.[11] Inhibition of TNKS leads to Axin stabilization and subsequent downregulation of Wnt signaling.
Diagram 2: Wnt Signaling and TNKS Inhibition
Caption: Simplified Wnt pathway showing TNKS-mediated regulation.
Protocol 4: Wnt/β-catenin Reporter Assay
-
Causality: This functional cell-based assay directly tests the hypothesis that Naphthyridinone-B1 can modulate a key signaling pathway downstream of its putative target (TNKS). A dose-dependent decrease in reporter activity provides strong evidence for on-target cellular activity.
-
Methodology:
-
Cell Line: Use a cell line engineered with a Wnt-responsive reporter, such as HEK293-STF (Super TopFlash), which contains a luciferase gene under the control of TCF/LEF transcription factor binding sites.
-
Seeding: Seed the cells in a white, clear-bottom 96-well plate.
-
Treatment: The following day, treat the cells with a serial dilution of Naphthyridinone-B1. Include a positive control (e.g., XAV939) and a vehicle control (DMSO). To activate the pathway, co-treat with Wnt3a-conditioned media or a GSK3β inhibitor like CHIR99021.
-
Incubation: Incubate for 16-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™) on a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using CellTiter-Glo®) to control for cytotoxicity. Calculate the IC₅₀ for the inhibition of Wnt signaling.
-
Part 3: Application as a Validated Chemical Probe
Once Naphthyridinone-B1 has been characterized and its cellular target engagement confirmed, it can be used as a chemical probe to investigate biological questions.
General Guidelines for Use in Cell Culture
-
Working Concentration: The optimal concentration depends on the specific assay and cell type. A good starting point is 3-10 times the cellular IC₅₀ determined in the Wnt reporter assay. Always perform a dose-response experiment for any new assay.
-
Treatment Duration: The required treatment time can vary from a few hours (for observing rapid signaling events like Axin stabilization) to several days (for cell proliferation or clonogenic assays).
-
Controls are Non-Negotiable:
-
Vehicle Control: Always include a DMSO control at the same final concentration used for the compound-treated wells.
-
Positive Control: Use a well-characterized, structurally distinct inhibitor of the same target (e.g., XAV939) to ensure that the observed phenotype is consistent with target inhibition.[8]
-
Negative Control: The gold standard is to use a structurally similar but biologically inactive analog of the probe. While one is not currently known for Naphthyridinone-B1, its development would be a critical next step for creating a fully validated probe set.
-
Example Application: Synergy in Cancer Cell Lines
-
Scientific Rationale: Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer (CRC).[11] Investigating whether inhibition of this pathway with Naphthyridinone-B1 can sensitize cancer cells to standard-of-care chemotherapies is a valuable application.
Protocol 5: Proliferation Assay for Synergy Analysis
-
Cell Lines: Select a panel of cancer cell lines, including those with known Wnt pathway mutations (e.g., APC-mutant CRC lines like DLD-1) and Wnt-wildtype lines.
-
Matrix Dosing: Seed cells in 96-well plates. Treat with a matrix of concentrations of both Naphthyridinone-B1 and a second agent (e.g., 5-Fluorouracil).[11] This should include single-agent titrations for both compounds.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Measure cell viability using a reagent like resazurin or CellTiter-Glo®.
-
Synergy Analysis: Analyze the data using synergy software (e.g., Chalice or SynergyFinder) to calculate a synergy score (e.g., Loewe additivity or Bliss independence). This will quantitatively determine if the combination is synergistic, additive, or antagonistic.
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of a novel chemical probe. The protocols outlined in this guide provide a rigorous framework for its characterization, from initial target identification to application in cell-based assays. If this compound demonstrates high potency and selectivity for a specific PARP family member, such as TNKS1/2, it would become a valuable tool for dissecting the roles of these enzymes in health and disease.
Future work should focus on developing a structurally related inactive control molecule and creating tagged versions (e.g., biotinylated or clickable alkyne derivatives) to enable advanced applications such as affinity-based protein profiling and target localization studies.[13][14]
References
-
Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. Imperial College London. Available at: [Link]
-
First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib. ACS Chemical Biology. Available at: [Link]
-
Olaparib-Based Photoaffinity Probes for PARP-1 Detection in Living Cells. ChemBioChem. Available at: [Link]
-
Niraparib - The Chemical Probes Portal. Chemical Probes Portal. Available at: [Link]
-
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. Available at: [Link]
-
Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules. Available at: [Link]
-
Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. bioRxiv. Available at: [Link]
-
This compound CAS NO.601514-62-9. LookChem. Available at: [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]
-
Synthesis of New Derivatives of 5,6,7,8‐Tetrahydro‐1,6‐naphthyridines and Their Pharmacological Properties. Sci-Hub. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound, CasNo.601514-62-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Olaparib‐Based Photoaffinity Probes for PARP‐1 Detection in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Introduction: Rationale and Strategic Overview
The compound 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one belongs to the naphthyridine class of heterocyclic compounds, a scaffold known for a wide range of biological activities and potential therapeutic applications.[1][2] The journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this process, defining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
This guide provides a structured, multi-stage protocol for the comprehensive pharmacokinetic profiling of this compound. It is designed for researchers in drug discovery and development, offering both strategic rationale and step-by-step experimental protocols. Our approach is hierarchical, beginning with rapid, cost-effective in vitro assays to predict in vivo behavior, followed by a definitive in vivo study in a rodent model. This ensures that resources are committed to animal studies only for compounds with a promising preliminary profile.
The following workflow diagram illustrates the integrated approach detailed in these application notes.
Caption: Integrated workflow for pharmacokinetic profiling.
Foundational In Vitro ADME Profiling
In vitro assays are indispensable for early-stage drug discovery. They provide critical data on a compound's intrinsic properties, helping to predict its in vivo hepatic clearance, potential for drug-drug interactions, and distribution characteristics. This allows for early identification of potential liabilities and informs the design of subsequent in vivo studies.[3]
Protocol: Metabolic Stability in Liver Microsomes
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4] Assessing the rate of disappearance of the parent compound in this system allows for the calculation of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[3] We will utilize both rat and human liver microsomes for species comparison, which is critical for extrapolating animal data to humans. For instance, species differences in CYP affinity and metabolic rate, as seen with compounds like benzanthrone, can significantly impact clearance predictions.[5]
Materials:
-
This compound (Test Compound)
-
Pooled Human and Rat Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compound (e.g., Testosterone, known to be metabolized)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plates, thermomixer, centrifuge
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes in a thermomixer.
-
Initiation: Add the test compound to initiate the reaction (final concentration typically 1 µM). Collect a sample at t=0 immediately.
-
Time-course Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops the enzymatic reaction.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (T½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) * (1 / [microsomal protein concentration])
-
Protocol: Cytochrome P450 Inhibition Assay
Rationale: Assessing the potential for a new chemical entity to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[4] An inhibitory compound can slow the metabolism of co-administered drugs, leading to their accumulation and potential toxicity. This assay uses isoform-specific probe substrates that generate a fluorescent signal upon metabolism.
Materials:
-
Commercially available CYP inhibition assay kits containing recombinant human CYP isoforms, probe substrates, and buffers.
-
Test Compound and known inhibitor controls for each isoform.
-
96- or 384-well black plates, fluorescence plate reader.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
Enzyme-Inhibitor Incubation: Add the CYP isoform and the test compound (or control) to the plate wells. Pre-incubate at 37°C for 10 minutes to allow for binding.
-
Reaction Initiation: Add a solution containing the fluorescent probe substrate and the NADPH regenerating system to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the generation of the fluorescent product over time (kinetic reading).
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
-
| Parameter | Interpretation |
| IC50 > 10 µM | Low potential for in vivo inhibition. |
| 1 µM < IC50 < 10 µM | Moderate potential; further investigation may be needed. |
| IC50 < 1 µM | High potential for clinically significant DDI. |
| Table 1: General interpretation of CYP inhibition IC50 values. |
In Vivo Pharmacokinetic Evaluation in a Rodent Model
Following promising in vitro data, an in vivo study is the definitive step to characterize the complete PK profile. The rat is a commonly used species for initial PK studies due to its well-characterized physiology and cost-effectiveness. The study will determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Protocol: Intravenous and Oral PK Study in Rats
Rationale: Administering the compound via both intravenous (IV) and oral (PO) routes is essential. The IV dose provides direct systemic exposure, allowing for the determination of fundamental PK parameters without the confounding factor of absorption. The PO dose reveals the extent and rate of absorption, enabling the calculation of oral bioavailability (F%), a critical parameter for predicting the viability of an oral dosage form. The sampling schedule is designed to capture the peak concentration (Cmax) and the elimination phase accurately.[6][7]
Sources
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- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Species differences between rat and human in vitro metabolite profile, in vivo predicted clearance, CYP450 inhibition and CYP450 isoforms that metabolize benzanthrone: Implications in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving In Vitro Solubility of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Welcome to the technical support guide for 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. As a Senior Application Scientist, I understand that promising compounds can often present significant formulation challenges. Poor aqueous solubility is one of the most common hurdles researchers face, leading to compound precipitation, inaccurate data, and stalled projects.
This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming the in vitro solubility issues associated with this specific molecule. We will move from understanding the compound's intrinsic properties to a series of practical, step-by-step protocols you can implement in your laboratory.
Part 1: Understanding the Physicochemical Profile
Before troubleshooting, it's crucial to understand why this compound may be poorly soluble. Its chemical structure dictates its behavior in aqueous solutions.
Chemical Structure: this compound
-
Key Features: The molecule possesses a large, non-polar benzyl group, which contributes to its hydrophobicity. The tetrahydro-naphthyridinone core contains a tertiary amine, which is a weakly basic center.
Predicted Physicochemical Properties:
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₅H₁₆N₂O[1] | - |
| Molecular Weight | 240.31 g/mol [2] | - |
| CAS Number | 601514-62-9[1] | - |
| Predicted logP | High (likely > 3) | The high lipophilicity, driven by the benzyl group, is a primary reason for poor aqueous solubility. |
| Predicted pKa | Weakly Basic (pKa ~7-9) | The tertiary amine can be protonated. This provides a key opportunity to increase solubility by lowering the pH of the solution.[][4] |
The combination of a hydrophobic structure and a titratable basic center is the key to solving its solubility challenges. The default state is poorly soluble in neutral aqueous media (like standard cell culture medium or PBS at pH 7.4), but its solubility can be dramatically increased under acidic conditions.[][5]
Part 2: Troubleshooting Workflow
When you observe precipitation, it can be overwhelming to decide what to try first. This workflow provides a logical sequence of steps, starting with the simplest and most common solutions.
Caption: A step-by-step decision tree for troubleshooting compound precipitation.
Part 3: Frequently Asked Questions (FAQs)
These are the most common issues encountered by researchers working with this and similar compounds.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. Why is this happening?
A: This is a classic "solvent-shift" precipitation event.[6] The compound is highly soluble in 100% DMSO but is not soluble in the final, mostly aqueous environment of your culture medium. When the DMSO stock is diluted, the DMSO disperses rapidly, leaving the compound molecules to crash out of the solution.[6] The first things to check are your final DMSO concentration and your dilution technique.[7][8] Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%) and add the stock solution to pre-warmed media while vortexing to aid rapid dispersion.[7][8]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?
A: This is cell-line and assay-dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO with minimal effects.[9][10] However, some sensitive assays or cell types may show stress or altered signaling at concentrations as low as 0.1%.[11] It is critical to run a vehicle control experiment where you treat cells with the highest concentration of DMSO you plan to use, to ensure the solvent itself does not impact your results.[9][12] Studies have shown DMSO can have inhibitory or stimulatory effects on cellular processes.[10][13]
Q3: You mentioned the compound is a weak base. How can I use pH to improve its solubility?
A: By lowering the pH of your aqueous medium, you can protonate the tertiary amine in the compound's structure. This creates a positively charged salt form of the molecule, which is significantly more soluble in water than the neutral free base.[][4][14] For many weakly basic drugs, adjusting the pH of the buffer to 1-2 units below the compound's pKa can dramatically increase solubility.[][15] This is often the most effective and simplest strategy if your assay can tolerate a slightly acidic environment (e.g., pH 6.0-6.8).
Q4: My assay is strictly pH-sensitive and must be run at pH 7.4. What are my other options?
A: If pH modification is not possible, you have two primary alternatives: co-solvents and cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous solution, making it more hospitable for hydrophobic compounds.[16][17][18] Common choices include PEG 400, propylene glycol, and ethanol.[][18]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate the hydrophobic benzyl group of your compound, forming an "inclusion complex" that is water-soluble.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and commonly used option.[20][21]
Q5: I've tried everything and I'm still having issues. Are there any other strategies?
A: If the above methods fail, you may need to consider if a different salt form of the compound is available. While you may have the free base, a pre-formulated hydrochloride (HCl) or other salt could be commercially available or synthesized.[24][25] Salt forms often have vastly superior aqueous solubility and dissolution rates compared to the free base.[14][26]
Part 4: In-Depth Experimental Protocols
Protocol 4.1: pH-Based Solubility Enhancement
This protocol aims to find the optimal pH for solubilizing the compound.
-
Prepare Buffers: Create a series of biologically compatible buffers spanning a range of pH values (e.g., 50 mM MES at pH 5.5, 6.0, and 6.5; 50 mM HEPES at pH 7.0, 7.4).
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated primary stock (e.g., 50 mM).
-
Test Dilutions: In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve your desired final concentration (e.g., add 2 µL of 50 mM stock to 998 µL of buffer for a final concentration of 100 µM). Add the stock slowly to the buffer while vortexing.
-
Visual Inspection: Incubate the tubes at your experimental temperature (e.g., 37°C) for 30 minutes. Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC-UV.
-
Determine Optimal pH: The lowest pH that maintains the compound in solution is your target for the assay, provided it is compatible with your experimental system.
Protocol 4.2: Using Co-solvents to Maintain Solubility
This protocol is for when pH modification is not an option.
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).[17][18]
-
Prepare Intermediate Stocks: Create intermediate stock solutions of your compound in the co-solvent. For example, dilute your 50 mM DMSO primary stock 1:10 into 100% PEG 400 to create a 5 mM stock in 10% DMSO / 90% PEG 400.
-
Test Dilutions in Assay Buffer: Add small volumes of this intermediate stock to your final assay buffer (at pH 7.4) to reach the target concentration. The goal is to keep the final co-solvent concentration as low as possible (e.g., 1-5%).
-
Evaluate Solubility and Controls: Visually inspect for precipitation as in Protocol 4.1. Crucially , you must run a vehicle control with the same final concentration of the DMSO/co-solvent mix to ensure it doesn't affect your assay's outcome.[13]
Protocol 4.3: Employing Cyclodextrins for Inclusion Complexation
This is a more advanced but powerful method for stubborn compounds.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10-20% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add your concentrated DMSO stock directly to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater to start).
-
Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature or 37°C, ideally with gentle agitation. This allows for the formation of the inclusion complex.[19]
-
Final Dilution and Controls: This complexed solution can now be treated as your final, water-soluble stock and diluted further if needed. Remember to include a vehicle control containing the same concentration of HP-β-CD, as cyclodextrins can sometimes interact with cell membranes.[9]
Part 5: Summary of Solubilization Strategies
| Method | Mechanism of Action | Pros | Cons |
| pH Adjustment | Converts the weak base to a more soluble salt form.[] | Simple, highly effective, uses minimal excipients.[] | Not suitable for pH-sensitive assays; may precipitate if pH is neutralized.[27] |
| Co-solvents | Reduces the polarity of the aqueous medium.[16][17] | Simple to formulate; effective for many nonpolar drugs.[28] | Potential for assay interference or cell toxicity; risk of precipitation upon dilution.[13][27] |
| Cyclodextrins | Encapsulates the hydrophobic part of the molecule in a soluble complex.[19][21] | Highly effective; can improve stability; generally low toxicity.[22][23] | More complex preparation; potential for membrane interactions; can be costly.[9] |
| Salt Form | Utilizes a form of the drug with intrinsically higher solubility and faster dissolution.[14][26] | Can provide the best solubility enhancement.[24] | May not be commercially available; requires synthesis. |
References
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
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Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
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Fenyvesi, F., & Szente, L. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
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Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
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Loftsson, T., & Järvinen, T. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
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International Journal of Pharma Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]
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The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
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Semantic Scholar. (2022). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
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Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
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Butreddy, A., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
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ATLA. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Denton, D. L. (1982). The effect of solvents on drug metabolism in vitro. PubMed. Retrieved from [Link]
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]
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Chemsigma. (n.d.). This compound [601514-62-9]. Retrieved from [Link]
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ChemBK. (n.d.). 6-Benzyl-5,6,7,8-tetrahydro-[19][24]naphthyridine-1-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one. Retrieved from [Link]
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Stability issues with 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one in solution
Welcome to the technical support guide for 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just troubleshooting steps, but also the underlying scientific rationale to empower you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: My biological assay results using this compound are inconsistent from day to day. Could this be a stability issue?
A: Yes, inconsistent results are a classic indicator of compound instability in the assay medium. The core structure of this molecule contains a tetrahydronaphthyridinone system, which includes a lactam ring. Lactams can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to a loss of the active compound over time.[1][2] Furthermore, the tertiary amine and benzylic group present potential sites for oxidation. Any degradation would lead to a lower effective concentration of the parent molecule, causing variability in your experimental outcomes.
Q2: What are the most probable degradation pathways for this molecule in solution?
A: Based on its chemical structure, there are two primary, non-enzymatic degradation pathways to consider:
-
Hydrolysis: The most likely pathway is the hydrolytic cleavage of the lactam (amide) bond within the six-membered ring. This reaction is often catalyzed by acidic or basic conditions, resulting in a ring-opened carboxylic acid product.[2][3] The stability of lactams typically follows a U-shaped profile with the highest stability found near neutral pH.[3]
-
Oxidation: The tertiary amine at the N6 position and the adjacent benzylic carbon are susceptible to oxidation. This can lead to the formation of an N-oxide or other oxidative artifacts, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species in your buffer.[2]
Q3: What solvents are recommended for preparing a stable stock solution?
A: For initial stock solutions, we recommend using a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. Prepare the stock at a high concentration (e.g., 10-50 mM) to limit the volume added to your aqueous experimental buffers, thereby reducing solvent-induced effects.
Q4: How should I properly store my stock and working solutions to maximize shelf-life?
A: Proper storage is critical for maintaining the integrity of the compound. Follow these guidelines:
| Solution Type | Recommended Storage Conditions | Rationale |
| Solid Compound | Store at -20°C or -80°C in a desiccator. | Protects from moisture and thermal degradation. |
| Stock Solution (in DMSO/DMF) | Aliquot into single-use volumes and store at -80°C. Use amber, tightly sealed vials. | Aliquoting prevents repeated freeze-thaw cycles. Low temperature slows degradation, and amber vials protect against photodegradation. |
| Aqueous Working Solutions | Prepare fresh for each experiment. Do not store. | The compound is most vulnerable to hydrolysis and other degradation pathways in aqueous buffers. |
Q5: I see new peaks appearing in my LC-MS analysis of an older working solution. How can I confirm if this is degradation?
A: The appearance of new, related peaks is strong evidence of degradation. To confirm, you can perform a simple forced degradation study.[4][5] Briefly expose a sample of the compound to stress conditions (e.g., mild acid, mild base, an oxidizing agent like H₂O₂) and analyze it by LC-MS. If the new peaks in your aged sample match the retention time and mass of the peaks generated under specific stress conditions, you can identify the likely degradation pathway. For example, a mass increase of 16 Da often suggests oxidation (N-oxide formation).
Visualizing Potential Degradation
The following diagram illustrates the two most probable chemical degradation pathways for this compound. Understanding these pathways is the first step in preventing them.
In-Depth Troubleshooting Guide
Problem: You observe a time-dependent loss of compound activity or inconsistent analytical quantification in aqueous buffers.
This is the most common issue reported and almost always points to solution instability. The key is to identify the specific mechanism and mitigate it.
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation
This protocol is designed to minimize degradation during the preparation of solutions for biological or analytical experiments.
-
Prepare Stock Solution:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of solid in a clean, dry vial.
-
Add anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 20 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Aliquot and Store:
-
Immediately dispense the stock solution into single-use aliquots in amber, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Crucially, prepare aqueous working solutions immediately before use.
-
Thaw a single aliquot of the DMSO stock.
-
Perform a serial dilution into your final aqueous buffer (e.g., PBS, TRIS, cell culture media). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the experiment.
-
Mix thoroughly and use the solution promptly, ideally within 1-2 hours of preparation.
-
Protocol 2: A Practical Guide to Forced Degradation Studies
This procedure helps identify the degradation susceptibility of this compound. The goal is to achieve 5-20% degradation to generate sufficient quantities of degradation products for detection without completely consuming the parent compound.[4][6]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a 50:50 mix of Acetonitrile:Water. 2. Add 0.1 M HCl to a final concentration of 0.05 M. 3. Incubate at 60°C. Sample at 2, 6, and 24 hours. 4. Neutralize with an equivalent amount of NaOH before analysis. | To assess susceptibility to lactam ring opening under acidic conditions.[7] |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution as above. 2. Add 0.1 M NaOH to a final concentration of 0.05 M. 3. Incubate at room temperature (RT). Sample at 1, 4, and 12 hours. 4. Neutralize with an equivalent amount of HCl before analysis. | To assess susceptibility to lactam ring opening under basic conditions, which is often faster than acid hydrolysis.[2] |
| Oxidation | 1. Prepare a 1 mg/mL solution as above. 2. Add 3% Hydrogen Peroxide (H₂O₂). 3. Incubate at RT, protected from light. Sample at 2, 8, and 24 hours. | To evaluate the potential for oxidation at the tertiary amine or other susceptible sites.[7] |
| Thermal Stress | 1. Prepare a 1 mg/mL solution as above. 2. Incubate at 80°C, protected from light. Sample at 24, 48, and 72 hours. 3. Also, store the solid compound at 80°C and sample at the same time points. | To determine if heat alone, in solution or solid state, causes degradation. |
| Photolytic Stress | 1. Prepare a 1 mg/mL solution as above. 2. Expose the solution in a clear vial to a light source providing overall illumination of >1.2 million lux hours and near UV energy of >200 watt hours/square meter (ICH Q1B guidelines). 3. Analyze alongside a control sample wrapped in aluminum foil. | To test for light-induced degradation. |
| Control | Prepare a 1 mg/mL solution as above and store it at 4°C in the dark. Analyze at each time point. | Provides a baseline to distinguish stress-induced degradation from inherent instability in the solvent. |
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and MS detection. Compare the chromatograms from the stressed samples to the control to identify and quantify degradation products.
References
-
Stability of β-lactam antibiotics in bacterial growth media. PMC. [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Degradation of β-lactam antibiotics. ResearchGate. [Link]
-
Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs. PubMed. [Link]
-
(PDF) Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
-
The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. American Society for Microbiology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health (NIH). [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. [Link]
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- 6. pharmainfo.in [pharmainfo.in]
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Optimizing dosage of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one in vivo
Compound of Interest: 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (Hereafter referred to as BTH-261)
Prepared by: Senior Application Scientist, Advanced Drug Development Division
Welcome to the technical support guide for optimizing the in vivo dosage of the novel naphthyridinone compound, BTH-261. This document is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for preclinical studies. Given the novelty of BTH-261, this guide focuses on the fundamental principles and methodologies required to establish a safe and efficacious dosing regimen.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when moving a novel compound from in vitro testing to in vivo animal models.
Q1: I have promising in vitro data for BTH-261. How do I determine a starting dose for my first animal study?
Answer: Selecting a starting dose is a critical step that balances safety and the potential for efficacy. A common strategy involves leveraging in vitro potency data (e.g., IC50 or EC50) and translating it to a potential therapeutic concentration in vivo. For targeted agents, researchers have observed that the average free concentration at a steady state (Css) in vivo often corresponds to the in vitro cell potency (IC50)[1].
However, this is only a rough estimate. The primary and most crucial experiments for determining a starting dose are formal Dose Range Finding (DRF) studies .[2] The initial dose for a DRF study should be low enough to be considered safe but high enough to avoid excessive, costly, and time-consuming dose escalations.[3] This starting point can be informed by any existing data on similar compounds or preliminary pharmacokinetic (PK) data.
Q2: What is a Dose Range Finding (DRF) study and what are its key objectives?
Answer: A Dose Range Finding (DRF) study is a foundational preclinical experiment designed to characterize the dose-response relationship of a test compound.[2] Its primary goals are to identify:
-
Minimum Effective Dose (MED): The lowest dose that produces a desired biological or therapeutic effect.
-
Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable toxicity or severe adverse effects.[2]
Establishing the MTD is crucial for designing subsequent toxicology and efficacy studies, ensuring they are conducted at scientifically and ethically justified levels.[2] DRF studies are typically performed in at least one rodent and one non-rodent species.
Q3: What key parameters should I define and monitor during a DRF study for BTH-261?
Answer: A well-designed DRF study requires careful planning and monitoring of multiple variables. The study design should include several dose levels to establish a clear dose-response curve.[2]
| Parameter | Key Considerations & Rationale |
| Animal Model | Select a species relevant to the disease model. For initial safety and PK, common choices are mice or rats. |
| Route of Administration | Should match the intended clinical route (e.g., oral, intravenous, subcutaneous) for maximal relevance.[2] |
| Dose Levels & Escalation | Start with a low dose based on in vitro data or PK/PD modeling. Use a geometric progression (e.g., 2x or 3x increments) for dose escalation to achieve broad coverage.[2] |
| Group Size (n) | While DRF studies use small group sizes, they must be sufficient to detect overt toxicity. The final number will be determined by the power needed to detect a difference in the primary outcome.[4] |
| Monitoring Parameters | Observe clinical signs (e.g., weight loss, behavioral changes), collect blood for PK analysis, and gather tissues for histopathology at the study's conclusion. |
| Study Duration | Depends on the compound's expected mechanism and PK profile. It can range from a single dose (acute toxicity) to multiple doses over several days or weeks. |
Q4: What is allometric scaling and how can it help predict a safe starting dose in humans?
Answer: Allometric scaling is a method used to extrapolate drug doses between different animal species, and from animals to humans, based on differences in body surface area (BSA) and metabolic rates.[5][6][7] It is a cornerstone for estimating the Human Equivalent Dose (HED) from animal toxicology data.[6]
The process typically involves these steps:
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) in a relevant animal species. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are found.[3][5]
-
Convert the animal NOAEL (in mg/kg) to the HED (in mg/kg) . This is done using conversion factors derived from BSA.[5][8]
-
Apply a Safety Factor. The calculated HED is typically divided by a safety factor (often 10) to account for inter-species and intra-human variability, ensuring the first-in-human dose is safe.[3][6]
The formula for HED calculation is: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight [kg] / Human Weight [kg])^(1-0.67) [6][8]
A simpler method uses Km factors (body weight/BSA): HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [5]
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
| Data adapted from FDA guidance documents.[5][8] |
Part 2: Troubleshooting Guides
This section provides guidance for specific issues that may arise during the in vivo testing of BTH-261.
Scenario 1: Unexpectedly high toxicity is observed at doses predicted to be safe.
Question: My initial dose groups for BTH-261 are showing significant weight loss and other adverse effects, even though these doses were well below the MTD predicted from preliminary studies. What could be wrong?
Answer: This issue points towards several potential factors related to the compound's formulation, pharmacokinetics, or the specific animal model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Causality Explained:
-
Formulation Issues: If BTH-261 is not fully dissolved in its vehicle, it can precipitate upon injection, leading to irritation, inflammation, or unpredictable absorption. The vehicle itself (e.g., DMSO, PEG400) can cause toxicity at certain concentrations. Always run a parallel vehicle-only control group.[7]
-
Pharmacokinetic Profile: The compound might have a much longer half-life or higher bioavailability in the chosen species than anticipated, leading to drug accumulation and high exposure (Area Under the Curve - AUC).[3] A single-dose PK study is essential to understand Cmax (peak concentration), Tmax (time to peak), and half-life.
-
Animal Model Sensitivity: Different strains or species can have vastly different metabolic enzyme profiles, leading to significant variations in how they process a compound.
Scenario 2: No therapeutic efficacy is observed, even at the MTD.
Question: I have escalated the dose of BTH-261 up to its MTD in my disease model, but I am not seeing any significant therapeutic effect. Does this mean the compound has failed?
Answer: Not necessarily. A lack of efficacy at the MTD is a critical finding that requires a systematic investigation into target engagement, exposure, and the validity of the animal model.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Causality Explained:
-
Verify Target Exposure (PK/PD): The most common reason for lack of efficacy is insufficient drug concentration at the site of action. It is crucial to measure the concentration of BTH-261 not just in plasma but in the target tissue (e.g., tumor, brain). This requires developing a robust bioanalytical method.[3][9]
-
Confirm Target Engagement: Even if the drug is in the right tissue, is it binding to its intended target? This can be assessed by measuring a pharmacodynamic (PD) biomarker . A good PD biomarker is a downstream molecular indicator of target activity (e.g., phosphorylation of a substrate for a kinase inhibitor). A lack of change in the PD marker despite adequate drug exposure suggests the compound is not engaging its target in vivo.[1][9]
-
Re-evaluate Model Validity: If you have confirmed adequate exposure and target engagement, but still see no efficacy, the issue may lie with the animal model. The biological pathway being targeted by BTH-261 may not be a primary driver of the disease in that specific model, or the model may not accurately reflect human disease pathology.
References
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Jacob, S., et al. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 108. [Link]
-
ChemSafetyPro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]
-
Giltner, J., & Tsong, Y. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). [Link]
-
Saadh, M. J., & Al-Samarrai, A. M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8). [Link]
-
Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. R Discovery. [Link]
-
Tiwari, A., & Shah, D. K. (2012). Integrating preclinical data into early clinical development. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 2), S132-S134. [Link]
-
Shah, D. K., et al. (2023). Moving the needle for oncology dose optimization: A call for action. Clinical Pharmacology & Therapeutics. [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. (2016). [Link]
-
Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations. (2018). Pharmaceutical Statistics. [Link]
-
4 Types of Dose Finding Studies Used in Phase II Clinical Trials. Rho, Inc. (2013). [Link]
-
Percie du Sert, N., et al. (2017). General Principles of Preclinical Study Design. ILAR Journal, 58(3), 384-394. [Link]
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Navigating dose optimization requirements as a small biotech. Kura Oncology. [Link]
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Overcoming resistance to 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one in cell lines
Senior Application Scientist Note: This document addresses the complex issue of cellular resistance to 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one . While direct public data on this specific molecule is limited, its core naphthyridinone structure is a well-established pharmacophore found in numerous PARP (Poly[ADP-ribose] polymerase) inhibitors. Therefore, this guide is built upon the robust and extensive scientific literature surrounding mechanisms of resistance to PARP inhibitors. This provides a scientifically rigorous and actionable framework for researchers encountering resistance in their cell-based models.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome experimental hurdles related to cellular resistance to this compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial problems.
Q1: My cells show no response to the compound, even at high concentrations. Where do I start?
A: This indicates potential intrinsic resistance. Before exploring complex mechanisms, verify these fundamentals:
-
Compound Integrity: Confirm the compound's purity, solubility, and stability in your culture medium. Was it stored correctly? Has it undergone multiple freeze-thaw cycles?
-
Cell Health: Ensure cells are healthy, proliferating optimally, and free from contamination (especially mycoplasma).[1][2] Poor cell health can mask drug effects.[1]
-
Assay Controls: Run positive and negative controls for your viability assay. A known cytotoxic agent will confirm the assay is working, and a vehicle-only control (e.g., DMSO) will establish the baseline.
-
Target Expression: If your compound is a PARP inhibitor, your cell line must express PARP1. Low or absent PARP1 expression can confer resistance.[3] A simple Western blot can confirm PARP1 protein levels.
Q2: How do I properly determine the IC50 value for my cell line?
A: An accurate IC50 is the foundation for all subsequent resistance studies.
-
Dose Range: Use a wide, logarithmic range of drug concentrations (e.g., 0.1 nM to 100 µM). This should be broad enough to capture the full dose-response curve from 100% viability to 0%.
-
Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the assay.
-
Treatment Duration: A typical duration is 48-72 hours, but this may need optimization. It should be long enough to observe the desired biological effect.
-
Curve Fitting: Use a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50. Do not estimate it by eye.[4]
Q3: My results are highly variable between experiments. What are the common causes?
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent, low passage range for all experiments.
-
Pipetting Technique: Inconsistent pipetting, especially in 96- or 384-well plates, can cause significant errors. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.[2]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media.
-
Cell Confluency: Always seed and treat cells at a consistent confluency, as cell density can influence drug response.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to investigate the "why" behind cellular resistance.
Guide 1: Investigating Intrinsic Resistance
Intrinsic resistance is present before drug exposure.[6] If your baseline cell line is non-responsive, follow this guide.
Hypothesis 1: The Drug Cannot Reach or Stay in the Target Cell.
One of the most common mechanisms of multi-drug resistance is the active removal of therapeutic compounds from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[3][7]
Experimental Validation Plan:
-
Expression Analysis (qPCR):
-
Objective: Quantify the mRNA expression of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your cell line.[8]
-
Method: Isolate RNA, perform reverse transcription, and run quantitative PCR. Compare expression levels to a known drug-sensitive cell line (e.g., parental MCF-7) and a known multi-drug resistant line (e.g., NCI/ADR-RES).
-
-
Functional Assay (Efflux Pump Inhibition):
-
Objective: Determine if inhibiting efflux pumps restores sensitivity to your compound.
-
Method: Co-treat your cells with your compound and a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A significant leftward shift in the IC50 dose-response curve in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.[9]
-
| Mechanism | Validation Method | Expected Outcome if Positive | Potential Solution |
| Drug Efflux | qPCR for ABCB1, ABCG2 | High mRNA expression relative to sensitive cells. | Co-treatment with an efflux pump inhibitor (e.g., Verapamil).[9] |
| IC50 assay +/- P-gp inhibitor | IC50 of your compound decreases significantly. | Use cell lines with low efflux pump expression. |
Hypothesis 2: The Cellular Machinery for Synthetic Lethality is Defective.
PARP inhibitors are synthetically lethal in cells with Homologous Recombination Deficiency (HRD), most commonly caused by mutations in BRCA1 or BRCA2 genes.[7] If this pathway is not deficient, or if it has been restored, the cells will be resistant.
Experimental Validation Plan:
-
Sequencing of HR Genes:
-
Objective: Identify if the cell line harbors mutations that restore the function of BRCA1/2 or other key HR genes.
-
Method: Perform targeted DNA sequencing (Sanger or NGS) of the BRCA1 and BRCA2 genes. So-called "reversion mutations" can restore the open reading frame of a previously non-functional gene, leading to functional protein production and resistance.[10][11][12][13][14]
-
-
Functional Assessment (RAD51 Foci Formation):
-
Objective: Functionally assess the cell's ability to perform homologous recombination.
-
Method: Induce DNA double-strand breaks (e.g., with irradiation or mitomycin C). Use immunofluorescence to visualize the formation of nuclear foci of RAD51, a key protein in the HR pathway. The presence of RAD51 foci after damage indicates a functional HR pathway and thus, a likely mechanism of resistance to PARP inhibitors.
-
Guide 2: Characterizing Acquired Resistance
Acquired resistance develops after a period of successful treatment.[6] This is often modeled in vitro by chronically exposing a sensitive parental cell line to a drug.
Workflow: Generating a Drug-Resistant Cell Line
Developing a resistant model is a critical first step for studying acquired resistance mechanisms.[4][15]
Methodology:
-
Initial Treatment: Begin by treating the sensitive parental cell line with the compound at a concentration equal to its IC20 or IC50.[16]
-
Culture Maintenance: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Initially, a large amount of cell death is expected.
-
Recovery & Passaging: Once the surviving cells reach ~70-80% confluency, passage them as usual, keeping the drug concentration constant.[4]
-
Dose Escalation: After the cell population has stabilized and the growth rate has recovered, gradually increase the drug concentration.[16][17] This process can take several months.[6]
-
Validation: Periodically check the IC50 of the cultured cells. A significant rightward shift in the dose-response curve compared to the parental line confirms the development of resistance.[4]
Hypothesis 3: Upregulation of Bypass or Survival Pathways
Cells can overcome the effects of a targeted agent by activating alternative signaling pathways that promote survival and proliferation. For PARP inhibitors, this can involve mechanisms that protect the DNA replication fork from collapse.[3][7]
Experimental Validation Plan:
-
Phospho-Proteomic Screen:
-
Objective: Get an unbiased view of which signaling pathways are hyperactivated in the resistant cells.
-
Method: Use a phospho-kinase array or mass spectrometry-based phosphoproteomics to compare the phosphorylation status of key signaling proteins between the parental and resistant cell lines. Look for increased phosphorylation of proteins in pathways like PI3K/AKT or MAPK.
-
-
Western Blot Analysis:
-
Objective: Validate the findings from the proteomic screen.
-
Method: Perform Western blots for key activated proteins (e.g., p-AKT, p-ERK) and proteins involved in replication fork protection (e.g., SLFN11). Loss of SLFN11 expression is a known mechanism of resistance to DNA-damaging agents and PARP inhibitors.
-
-
Pathway Inhibition:
-
Objective: Determine if blocking an identified bypass pathway can re-sensitize cells to the compound.
-
Method: Conduct a combination therapy experiment. Treat the resistant cells with your compound plus a specific inhibitor of the upregulated pathway (e.g., an AKT inhibitor). A synergistic effect, where the combination is more effective than either drug alone, confirms the role of the bypass pathway in resistance.
-
Part 3: Key Experimental Protocols
Protocol 1: Cell Viability (MTT or equivalent) Assay
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well, clear-bottom black plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of your compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT) to each well.[17]
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-4 hours for WST-1, 10 minutes for CellTiter-Glo).
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (absorbance for MTT/WST-1, luminescence for CellTiter-Glo).[4]
-
Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell blank (0% viability). Plot the results and perform non-linear regression to calculate the IC50.
Protocol 2: Western Blot for Target and Pathway Proteins
Objective: To assess the protein levels of PARP1, p-AKT, or other markers of resistance.
-
Cell Lysis: Culture parental and resistant cells to ~80-90% confluency. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1, anti-p-AKT, anti-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add an ECL substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin, GAPDH).
References
-
Mweempwa, A., Wilson, M. K., & Kim, H. (2020). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. Journal of Experimental & Clinical Cancer Research. [Link]
-
Al-Akhras, M. A. H. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research. [Link]
-
Mweempwa, A., Wilson, M. K., & Kim, H. (2020). (PDF) Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. ResearchGate. [Link]
-
Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
-
Li, H., et al. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular Cancer. [Link]
-
Al-Akhras, M. A. H. (2012). Efflux pump-mediated resistance in chemotherapy. PubMed. [Link]
-
D'Andrea, A. D. (2018). Molecular Mechanisms of Resistance to PARP Inhibitors. Encyclopedia. [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Jo, Y., et al. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Darabi, S., et al. (2022). Reversion mutations in BRCA1 or BRCA2 genes: Resistant mechanism(s) in patients treated with platinum-based agents or poly (ADP-ribose) polymerase(PARP) inhibitors. ASCO Publications. [Link]
-
Musella, A., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI. [Link]
-
Lin, K. K., et al. (2019). BRCA Reversion Mutations in Circulating Tumor DNA Predict Primary and Acquired Resistance to the PARP Inhibitor Rucaparib in High-Grade Ovarian Carcinoma. Cancer Discovery. [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]
-
Al-Akhras, M. A. H. (2012). (PDF) Efflux Pump-Mediated Resistance in Chemotherapy. ResearchGate. [Link]
-
Perez-Victoria, J. M., et al. (2013). ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. Chemical Reviews. [Link]
-
Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
-
Bukowski, K., et al. (2020). Revisiting the role of efflux pumps in multidrug-resistant cancer. Nature Reviews Cancer. [Link]
-
Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Czerwonka, A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
ResearchGate. (2014). Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. ResearchGate. [Link]
-
Gourd, E., et al. (2021). BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges. Frontiers in Oncology. [Link]
-
Caris Life Sciences. (n.d.). Reversion Mutations in BRCA1 or BRCA2 genes: Resistant Mechanism(s) in Patients Treated with Platinum. Caris Life Sciences. [Link]
-
ResearchGate. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]
-
Darabi, S., et al. (2022). BRCA1/2 Reversion Mutations in Patients Treated with Poly ADP-Ribose Polymerase (PARP) Inhibitors or Platinum Agents. MDPI. [Link]
-
de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]
-
Azure Biosystems. (2023). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Kim, J., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Lab E-family. (2023). Role of cancer cell lines in studying drug resistance. Lab E-family. [Link]
-
Gillet, J.-P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. PNAS. [Link]
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- 1. azurebiosystems.com [azurebiosystems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. atcc.org [atcc.org]
- 7. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
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- 12. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carislifesciences.com [carislifesciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Role of cancer cell lines in studying drug resistance - Cancer Cell Lines and Transfection [cancertransfection.com]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Welcome to the technical support guide for the purification of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (CAS: 601514-62-9). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this pharmaceutical intermediate.[1] Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this molecule.
Compound Profile
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Purity (Commercial) | Often supplied at ≥95% purity |
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for the purification of crude this compound.
Caption: A typical workflow for the purification of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
I. Column Chromatography Challenges
Q1: My compound is streaking badly on the silica gel TLC plate and column. What is the cause and how can I fix it?
A1:
-
Causality: The target molecule contains a basic tertiary amine within the tetrahydronaphthyridine core. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding leads to tailing or streaking of the compound spot on a TLC plate and a broad, tailing peak during column chromatography, resulting in poor separation from impurities.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., ethyl acetate/hexane). Start with 0.5% and adjust as needed based on TLC analysis.
-
Ammonia in Methanol: If your compound requires a more polar eluent, a 7N solution of ammonia in methanol can be used as a component of the mobile phase (e.g., dichloromethane/methanol/ammonia).
-
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider switching to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Basic alumina is generally preferred for strongly basic compounds, while neutral alumina can be used for moderately basic molecules.
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity and is less prone to issues with basic compounds.[2] A mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) would be a good starting point.
-
-
Q2: I am having trouble separating my target compound from a very similar, less polar impurity. What are my options?
A2:
-
Potential Impurity: A common byproduct in syntheses involving benzyl protection could be an N-benzylated impurity that is structurally similar to the target compound.[3][4] For instance, if the synthesis involves a Pictet-Spengler type reaction, you might have incompletely cyclized intermediates.[5][6]
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Solvent System Selectivity: If you are using a standard ethyl acetate/hexane system, try switching to a different solvent system with different selectivity. For example, a dichloromethane/methanol or a toluene/acetone system might alter the interactions of the compounds with the stationary phase, improving separation.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switch to a shallow gradient elution. A slow, gradual increase in the polar solvent can often resolve closely eluting spots.
-
-
Column Parameters:
-
Column Loading: Overloading the column is a common cause of poor separation.[2] As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
-
II. Recrystallization Issues
Q1: I have low recovery after recrystallizing my compound. How can I improve the yield?
A1:
-
Causality: Low recovery during recrystallization is typically due to either using too much solvent or the compound having significant solubility in the cold solvent.
-
Troubleshooting Protocol:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material until everything just dissolves.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For analogous tetrahydronaphthyridine compounds, ethanol has been suggested as a good starting point.[2]
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or hot ethanol) and then slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or water) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2:
-
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of impurities is too high, inhibiting crystal lattice formation.
-
Troubleshooting Protocol:
-
Reduce the Solution Temperature: Reheat the solution until the oil redissolves, and then allow it to cool much more slowly. A larger volume of solvent may also be necessary.
-
Change the Solvent: The compound may be too soluble in the chosen solvent. Try a more non-polar solvent or a solvent mixture.
-
Purify Before Recrystallization: If the crude material is of low purity, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in my crude this compound?
A1: The potential impurities will depend on the synthetic route used.
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like substituted pyridines or benzylamine.
-
Byproducts of Benzylation: If benzyl bromide or chloride is used for N-alkylation, you might have over-alkylation byproducts or residual benzyl alcohol from hydrolysis of the halide.[3]
-
Incomplete Cyclization: If a Pictet-Spengler or similar cyclization reaction is used, you may have uncyclized intermediates.[5][6]
-
Products of Over-reduction: If the tetrahydro- moiety is formed by reduction of a naphthyridine ring, incomplete or over-reduction can lead to related impurities.[7]
Q2: What is a good starting point for developing an HPLC method for purity analysis?
A2: A reversed-phase HPLC method is a robust choice for this compound.
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[2][8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Solvent B: Acetonitrile or methanol.
-
-
Elution: Start with a gradient elution, for example, from 10% B to 90% B over 20 minutes, to get a general idea of the retention times of your compound and any impurities.[2]
-
Detection: UV detection at 254 nm is a common choice for aromatic compounds.
-
Column Temperature: Maintain a constant column temperature, for example, 30 °C, for reproducible results.[8]
Q3: How can I confirm the identity and structure of my purified compound?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H NMR (Proton NMR): This is a critical technique. Look for the characteristic signals:
-
¹³C NMR (Carbon NMR): This will show the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 241.3.
-
Infrared (IR) Spectroscopy: Look for a characteristic C=O (amide) stretch around 1650-1680 cm⁻¹.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move towards a higher percentage of ethyl acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Pictet–Spengler reaction. (2023). In Wikipedia. Retrieved from [Link]
- Fesenko, A. A., & Shutalev, A. D. (2023). Unprecedented synthesis of a 14-membered hexaazamacrocycle. Beilstein Journal of Organic Chemistry, 19, 1728–1740.
- Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (2007). WILEY-VCH Verlag GmbH & Co. KGaA.
- Panda, S. S., Beg, S., & Bera, R. K. V. V. (2016). Implementation of quality by design approach for developing chromatographic methods with enhanced performance: a mini review. Journal of Analytical & Pharmaceutical Research, 2(6).
-
Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.601514-62-9. Retrieved from [Link]
- Takeda. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
-
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Pharmaffiliates. (n.d.). 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one. Retrieved from [Link]
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Reducing off-target effects of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
A Guide to Developing Selective Kinase Inhibitors and Mitigating Off-Target Effects
Introduction: The 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one and its related analogs belong to the naphthyridinone chemical family. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to be adapted for a wide range of biological targets.[1] While initially prominent in the development of antibacterial agents, the naphthyridinone core has emerged as a powerful framework for the design of potent kinase inhibitors targeting key players in oncology and other signaling pathways, such as MET and PKMYT1.[2][3][4]
However, a significant challenge in developing any kinase inhibitor is ensuring its specificity. The high degree of conservation in the ATP-binding pocket across the human kinome means that small molecule inhibitors often interact with unintended "off-target" kinases. These off-target effects can lead to cellular toxicity, misleading experimental results, and potential clinical side effects.[5]
This technical support guide is designed for researchers, scientists, and drug development professionals working with novel naphthyridinone-based compounds. It provides a structured approach to proactively identify, understand, and mitigate off-target effects, ensuring the development of more selective and reliable chemical probes and therapeutic candidates.
Part 1: Frequently Asked Questions (FAQs)
Q1: I have designed a novel naphthyridinone-based compound. How do I begin to assess its selectivity?
A1: A tiered approach is most efficient. Start with computational predictions to get an initial landscape of potential on- and off-targets. Follow this with a broad, single-concentration experimental screen against a large kinase panel. This initial screen will highlight the most potent interactions and guide further, more detailed investigation.[6]
Q2: What are the most common off-target effects observed with kinase inhibitors?
A2: Off-target effects are highly specific to the inhibitor's structure and its intended target. However, promiscuous inhibitors can affect entire kinase families that share structural similarities in their ATP-binding pockets. For example, inhibitors targeting a member of the tyrosine kinase (TK) group may show cross-reactivity with other TKs. Off-target effects can also extend beyond the kinome to other protein families.[7]
Q3: My compound shows activity in a cell-based assay, but how can I be sure it's due to inhibiting my intended target?
A3: This is a critical question in target validation. The gold standard is to demonstrate direct target engagement in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[8][9] CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence that your compound is interacting with its intended target inside the cell.
Q4: What is the difference between a biochemical assay and a cell-based assay for determining selectivity?
A4: Biochemical assays, such as in vitro kinase panels, measure the direct interaction between your compound and a purified, isolated kinase. They are excellent for determining potency (e.g., IC50) and identifying a wide range of potential off-targets.[6] Cell-based assays, on the other hand, assess the compound's effect in a more physiologically relevant environment. They take into account factors like cell permeability, metabolism, and the presence of competing endogenous ligands (like ATP). Both are essential for a comprehensive understanding of your compound's activity.
Q5: Can off-target effects ever be beneficial?
A5: Yes, this phenomenon is known as polypharmacology. In some cases, inhibiting multiple targets can lead to enhanced therapeutic efficacy. For instance, the drug imatinib was developed to target BCR-ABL, but its off-target activity against KIT and PDGFRα proved crucial for its effectiveness in treating gastrointestinal stromal tumors.[10] However, this "beneficial" polypharmacology should be well-characterized and understood, not an accidental discovery.
Part 2: Troubleshooting Guide: Unexpected Phenotypes & Off-Target Effects
This section addresses common issues encountered during the development of novel naphthyridinone-based kinase inhibitors.
Scenario 1: Discrepancy Between Biochemical Potency and Cellular Activity
Question: My compound is highly potent against my purified target kinase in a biochemical assay (nanomolar IC50), but I need micromolar concentrations to see an effect in my cell-based assays. What could be the issue?
Answer: This common discrepancy can arise from several factors. The primary suspects are poor cell permeability, active efflux by transporters in the cell membrane, or rapid metabolism of the compound. It could also indicate that the observed cellular phenotype is due to an off-target effect that requires a higher concentration to manifest.
Troubleshooting Workflow:
Caption: Deconvoluting on-target vs. off-target phenotypes.
Part 3: Key Experimental Protocols & Data Presentation
A rigorous, data-driven approach is essential for characterizing the selectivity of a novel inhibitor. Below are summaries of key experimental workflows.
Data Presentation: Comparing Inhibitor Selectivity
When evaluating multiple naphthyridinone derivatives, a clear, quantitative comparison is crucial. The following table structure helps in summarizing key data points for lead candidate selection.
| Inhibitor | On-Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / On-Target) | Cellular EC50 (µM) |
| Compound A | 10 | 100 | >10,000 | 10 | 0.2 |
| Compound B | 50 | 5,000 | >10,000 | 100 | 1.5 |
| Compound C | 2 | 20 | 150 | 10 | 0.05 |
Interpretation: In this example, Compound B is the most selective inhibitor, with a 100-fold selectivity over its primary off-target, despite being less potent than Compound C. Compound C's high potency is compromised by its poor selectivity, making it more likely to cause off-target effects at the concentrations required for cellular activity.
Protocol 1: Kinome-Wide Selectivity Profiling
This is the most comprehensive method for identifying off-target kinases. [11]It involves screening your compound against a large panel of recombinant human kinases.
Methodology:
-
Compound Submission: Provide your naphthyridinone compound to a specialized contract research organization (CRO) that offers kinome screening services (e.g., Reaction Biology's Kinase Mapper, AssayQuant's KinSight™, DiscoveRx's KINOMEscan™). [12][13]2. Initial Screen: Perform a primary screen at a single, high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.
-
Dose-Response Follow-up: For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full dose-response analysis to determine the IC50 value. [6]4. Data Analysis: The results are typically visualized on a phylogenetic tree of the human kinome, providing a clear visual representation of your compound's selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. [14]It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with your naphthyridinone inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. One temperature is chosen for the isothermal dose-response format.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the aggregated protein pellet via centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein remaining in the supernatant using a specific antibody-based method like Western blotting or an ELISA-based technique.
-
Data Analysis: Plot the amount of soluble target protein as a function of inhibitor concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming engagement.
Protocol 3: Phosphoproteomics for Pathway Analysis
To understand the downstream consequences of on- and off-target inhibition, phosphoproteomics provides a global snapshot of kinase activity within the cell. [15][16] Methodology:
-
Cell Treatment: Treat cells with your inhibitor at a relevant concentration and for a specific duration. Include vehicle-treated and potentially positive control cells.
-
Protein Digestion & Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC). [17]3. LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites. [18]4. Bioinformatic Analysis: Compare the phosphoproteomes of inhibitor-treated versus control cells. Identify phosphorylation sites that are significantly up- or down-regulated. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) to map these changes to specific signaling pathways, revealing the functional consequences of your compound's activity.
Part 4: Strategies for Improving Inhibitor Selectivity
If initial screening reveals significant off-target activity, several rational design strategies can be employed to improve the selectivity of your naphthyridinone scaffold. [3] Workflow for Improving Selectivity:
Caption: Rational design strategies for enhancing selectivity.
-
Targeting the Gatekeeper Residue: The "gatekeeper" is a key residue in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. The size of this residue varies across the kinome. Designing your inhibitor with bulky substituents that clash with a large gatekeeper (common in off-targets) but are accommodated by a small gatekeeper (in your on-target) is a powerful strategy. [3]2. Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) that forms a covalent bond with this cysteine. This provides a significant boost in both potency and selectivity. [3]3. Exploiting Allosteric Sites: Move beyond the conserved ATP pocket. Design inhibitors that bind to less conserved, allosteric sites on the kinase. This can lead to highly selective compounds.
-
Bivalent Inhibitors: Tether your naphthyridinone core to a second chemical moiety (e.g., a peptide or another small molecule) that binds to a distinct, nearby site on the target kinase. This creates a high-avidity interaction that is highly specific. [3]
References
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Lee, J., et al. (2012). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138–40. [Link]
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Lin, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 534-550. [Link]
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Robers, M. B. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(14), 1737-1740. [Link]
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Lin, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i569–i577. [Link]
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Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2466–2477. [Link]
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Lin, M. J., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(559), eabc3461. [Link]
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Gao, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 288(16), 11132-11144. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved January 13, 2026, from [Link]
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Almendros, N. G., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Biochemistry, 84, 977-1005. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved January 13, 2026, from [Link]
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Orcutt, S. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 92-101. [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 400-411. [Link]
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Fedorov, O., et al. (2010). A systematic analysis of the kinome accessibility of clinical protein kinase inhibitors. Nature Biotechnology, 28(2), 140-143. [Link]
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Humphrey, S. J., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Cells, 12(9), 1259. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Biochemistry, 84, 977-1005. [Link]
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Humphrey, S. J., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Cells, 12(9), 1259. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Jedrychowski, M. P., et al. (2015). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences, 16(12), 28430–28449. [Link]
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Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2466–2477. [Link]
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Ventura, J. J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 48. [Link]
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Lin, M. J., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(559), eabc3461. [Link]
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Lee, J., et al. (2012). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138–40. [Link]
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Zhang, W., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
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Awad, M. M., & Shaw, A. T. (2014). Current Role of MET Inhibitors in Cancer Therapy. Targeted Oncology, 9(4), 305–319. [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106983. [Link]
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Modifying experimental protocols for 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Technical Support Center: 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and modify your experiments effectively. This compound, belonging to the naphthyridinone class, is a valuable scaffold in medicinal chemistry, particularly for developing inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP).[1][2] This guide addresses common challenges from synthesis to biological application.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that researchers frequently encounter when first working with this compound.
Q1: What is the primary mechanism of action for this class of compounds?
A1: The 1,6-naphthyridin-2(1H)-one core is a key pharmacophore in many PARP inhibitors.[3] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[2] By inhibiting PARP, SSBs accumulate and collapse replication forks, creating more severe double-strand breaks (DSBs). In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and is a cornerstone of modern targeted cancer therapy.[1][4][5]
Q2: What are the best practices for preparing and storing stock solutions of this compound?
A2: Due to the aromatic and heterocyclic nature of the molecule, aqueous solubility is expected to be low.
-
Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light to prevent potential photodegradation.
-
Working Solutions: When preparing aqueous working solutions for cellular assays, it is crucial to dilute the DMSO stock into your final buffer or media. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, as DMSO can have independent biological effects.
Q3: How can I reliably confirm the identity and purity of my synthesized compound?
A3: A multi-pronged analytical approach is essential.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₆N₂O, MW: 240.30 g/mol ).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. The spectra should be consistent with the expected shifts for the tetrahydro-naphthyridinone core and the benzyl group.
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) to assess purity. Commercial sources often supply this compound at ≥95% purity.[6][7]
Q4: What are the most common challenges during the synthesis of this molecule?
A4: The synthesis typically involves a multi-step process, with the key challenges being the cyclization to form the naphthyridinone ring and the introduction of the N6-benzyl group.[6] Common issues include low yields, incomplete reactions, and the formation of side products that complicate purification. Section 2 of this guide provides a detailed troubleshooting workflow for these synthetic challenges.
Section 2: Troubleshooting Guide: Synthesis & Purification
This section uses a problem-and-solution format to address specific experimental hurdles.
Problem: Low Yield in Synthesis
Low overall yield is the most frequent complaint. The cause often lies in one of the key bond-forming steps. Use the following workflow to diagnose the issue.
Sources
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Validation & Comparative
Navigating the Landscape of PARP Inhibition: A Comparative Analysis of the Naphthyridinone Scaffold and Clinically Approved Agents
A Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair, most notably those with BRCA1/2 mutations. While several PARP inhibitors have achieved clinical success, the quest for novel scaffolds with improved potency, selectivity, and pharmacological properties remains a key focus of research and development. This guide provides an in-depth comparison of the emerging naphthyridinone class of PARP inhibitors against established, clinically approved agents.
It is important to note that the specific compound, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one , is not well-characterized in publicly available scientific literature as a PARP inhibitor. Therefore, a direct comparison of this particular molecule is not feasible. However, the core chemical structure, the naphthyridinone scaffold , is a recognized and promising pharmacophore in the design of novel PARP inhibitors. This guide will, therefore, focus on a comparative analysis of this broader chemical class against its clinically validated counterparts.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, the inhibition of PARP leads to a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways results in catastrophic DNA damage and selective cancer cell death.[2][3]
Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping."[4] This occurs when the inhibitor not only blocks the enzymatic activity of PARP but also stabilizes the PARP-DNA complex at the site of damage.[5] These trapped complexes are highly cytotoxic, as they create physical impediments to DNA replication and transcription machinery.[6] The PARP trapping potency varies among different inhibitors and is considered a significant contributor to their overall antitumor activity.[4][7]
Figure 1: The principle of synthetic lethality with PARP inhibitors in homologous recombination-deficient cancer cells.
Comparative Analysis of PARP Inhibitors: Naphthyridinones vs. Approved Agents
The clinical landscape of PARP inhibitors is currently dominated by several key players, including Olaparib, Rucaparib, Niraparib, and Talazoparib.[8] These agents have demonstrated significant efficacy in various cancer types, particularly ovarian and breast cancers.[9] A critical evaluation of any new class of PARP inhibitors, such as those based on the naphthyridinone scaffold, must consider key performance metrics like enzymatic potency (IC50), cellular activity, and selectivity.
| Inhibitor Class | Representative Compound(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Features & Remarks |
| Phthalazinone | Olaparib | ~1-5[10] | ~1-5[10] | First-in-class approved PARP inhibitor. |
| Indazole Carboxamide | Niraparib | ~2-4 | ~2-3 | Potent PARP1/2 inhibitor with demonstrated clinical activity. |
| Phthalazinone | Talazoparib | ~0.5-1[7] | ~0.2[10] | Considered the most potent PARP trapping agent.[7] |
| Benzimidazole Carboxamide | Rucaparib | ~1-7 | ~0.3[10] | Potent inhibitor of PARP1, PARP2, and PARP3. |
| Benzimidazole Carboxamide | Veliparib | ~5 | ~3 | Weaker PARP trapping activity compared to other approved inhibitors.[4] |
| Naphthyridinone | Benzo[de][1]naphthyridin-7(8H)-one derivative (Compound 41) | 0.31[1] | Not Reported | Exceptionally high in vitro potency against PARP1.[1] |
| Naphthyridinone | 3-ethyl-1,5-naphthyridin-2(1H)-one derivative (Compound 8m) | 0.49 | >500 | Highly selective for PARP1 over PARP2. |
Note: IC50 values can vary between different assays and experimental conditions. The values presented here are for comparative purposes.
As the data indicates, derivatives of the naphthyridinone scaffold have demonstrated remarkable potency against PARP1, with some compounds exhibiting sub-nanomolar IC50 values.[1] This positions them favorably against the established PARP inhibitors. Furthermore, some naphthyridinone derivatives have shown high selectivity for PARP1 over PARP2. This is a significant area of interest in the development of next-generation PARP inhibitors, as the differential roles of PARP1 and PARP2 in DNA repair and other cellular processes are still being elucidated. It is hypothesized that selective inhibition of PARP1 may offer a more targeted therapeutic approach with a potentially improved safety profile.
Experimental Methodologies for Comparative Evaluation
To ensure a rigorous and objective comparison of novel PARP inhibitors against established standards, a series of well-defined experimental protocols are essential.
PARP1/2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.
Principle: A colorimetric or chemiluminescent assay is used to quantify the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP1 or PARP2 enzymes in the presence of NAD+ and a DNA-activating agent.
Step-by-Step Protocol:
-
Plate Preparation: Add 25 µL of 1x PARP buffer to each well of a 96-well plate.
-
Compound Addition: Add 5 µL of the test compound (e.g., naphthyridinone derivatives, Olaparib) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor).
-
Enzyme Addition: Add 10 µL of a 2.5x PARP1 or PARP2 enzyme solution to each well.
-
Reaction Initiation: Add 10 µL of a 5x PARP cocktail (containing NAD+ and activated DNA) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 50 µL of a detection reagent (e.g., anti-PAR antibody followed by a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate).
-
Measurement: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a PARP enzymatic inhibition assay.
Cellular PARP Inhibition (PARylation) Assay
This assay determines the ability of a compound to inhibit PARP activity within a cellular context.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PARylation is then measured in the presence and absence of the test compound.
Step-by-Step Protocol:
-
Cell Culture: Plate cancer cells (e.g., SKOV3, MDA-MB-436) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a solution of hydrogen peroxide (H2O2) to the wells and incubate for 15 minutes.
-
Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-PAR antibody.
-
Detection: Use a secondary antibody and a colorimetric or chemiluminescent substrate to quantify the amount of PAR in each well.
-
Data Analysis: Normalize the signal to the total protein concentration and calculate the EC50 value for cellular PARP inhibition.
Cell Viability Assay in BRCA-Deficient and Proficient Cell Lines
This assay evaluates the synthetic lethal effect of the PARP inhibitor.
Principle: The cytotoxicity of the compound is compared between a BRCA-deficient cancer cell line and its corresponding BRCA-proficient counterpart.
Step-by-Step Protocol:
-
Cell Seeding: Seed both BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-436-BRCA1) cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.
-
Data Analysis: Determine the CC50 (50% cytotoxic concentration) for each cell line and compare the values to assess the selective cytotoxicity towards BRCA-deficient cells.
Future Perspectives and Conclusion
The development of novel PARP inhibitors based on the naphthyridinone scaffold represents a promising avenue in cancer therapy. Preclinical data suggests that this class of compounds can exhibit exceptional potency and, in some cases, improved selectivity for PARP1. This could translate into enhanced therapeutic efficacy and a more favorable safety profile.
For researchers and drug development professionals, the key takeaway is that while the specific molecule "this compound" lacks characterization, the underlying naphthyridinone core is a validated and potent pharmacophore for PARP inhibition. Further exploration of this scaffold, focusing on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, is warranted. Head-to-head comparisons with clinically approved agents using standardized and robust experimental protocols, as outlined in this guide, will be crucial in determining the ultimate clinical potential of this exciting new class of PARP inhibitors.
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Validating the Anticancer Potential of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one: A Comparative Guide
This guide provides a comprehensive framework for the validation of the anticancer activity of the novel compound, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. In the absence of direct published data on this specific molecule, we will establish a rigorous validation workflow, drawing comparisons with established chemotherapeutic agents and other recently investigated naphthyridinone derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data interpretation strategies grounded in scientific integrity.
Introduction: The Rationale for Investigating Naphthyridinones in Oncology
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Several compounds incorporating the naphthyridinone core have been reported to exhibit potent anticancer effects, targeting various hallmarks of cancer.[1][2][3] These compounds have been shown to act through diverse mechanisms, including the inhibition of critical enzymes like topoisomerase I and fibroblast growth factor receptor 4 (FGFR4).[1][2] The structural features of this compound suggest its potential as a novel therapeutic agent, warranting a thorough investigation of its anticancer properties.
This guide will outline a step-wise approach to validate its efficacy, beginning with in vitro assays to determine its cytotoxic and mechanistic effects, followed by in vivo studies to assess its therapeutic potential in a preclinical setting.
Comparative Compound Profiles
For a robust validation, the anticancer activity of this compound should be benchmarked against both a standard-of-care chemotherapeutic agent and a structurally related naphthyridinone derivative with known anticancer activity.
-
Test Compound: this compound
-
Positive Control (Standard Chemotherapy): Doxorubicin - A well-characterized anthracycline antibiotic with broad-spectrum anticancer activity. Its mechanisms of action include DNA intercalation and inhibition of topoisomerase II.
-
Positive Control (Naphthyridinone Analog): A 1,6-naphthyridine-2-one derivative (e.g., compound 19g from a study on FGFR4 inhibitors) that has demonstrated significant tumor inhibition in a xenograft model.[2]
In Vitro Validation Workflow
The initial phase of validation involves a battery of in vitro assays to determine the compound's cytotoxic potential and to elucidate its mechanism of action at the cellular level. Standardized and well-established in vitro methods are crucial for the initial evaluation of new anticancer agents.[4]
Experimental Workflow: In Vitro Analysis
Caption: In Vitro Validation Workflow for Anticancer Activity.
Detailed Experimental Protocols
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a fundamental parameter for comparing the potency of different drugs.[4][5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, and the comparative naphthyridinone for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Objective: To determine if the compound induces programmed cell death (apoptosis).
Protocol:
-
Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Objective: To investigate the effect of the compound on cell cycle progression.
Protocol:
-
Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Comparative In Vitro Data
The following table presents hypothetical IC50 values for our test compound compared to the controls, based on published data for similar naphthyridinone derivatives which have shown IC50 values in the low micromolar to nanomolar range.[3][6][7]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | Hypothetical: 2.5 | Hypothetical: 1.8 | Hypothetical: 5.2 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
| Naphthyridinone Analog (e.g., 19g ) | 0.15[2] | 0.08[2] | Not Reported |
In Vivo Validation Workflow
Promising results from in vitro studies warrant further investigation in a living organism to assess the compound's efficacy and safety profile.[4] Human tumor xenografts in immunodeficient mice are a widely used in vivo model for evaluating anticancer drugs.[8][9][10]
Experimental Workflow: In Vivo Analysis
Caption: In Vivo Xenograft Model Workflow for Efficacy Testing.
Detailed Experimental Protocol
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human tumor xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of athymic nude mice.[9]
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or a suitable solvent)
-
This compound (at two different dose levels)
-
Positive Control (e.g., the comparative naphthyridinone analog)
-
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor can be processed for histopathological analysis and biomarker studies (e.g., Western blot for target proteins).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Hypothetical Comparative In Vivo Data
The following table illustrates hypothetical tumor growth inhibition data, based on reported in vivo studies of similar compounds.[2][6][11]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Hypothetical: 1200 | - |
| This compound | Hypothetical: 20 | Hypothetical: 600 | Hypothetical: 50 |
| This compound | Hypothetical: 40 | Hypothetical: 360 | Hypothetical: 70 |
| Naphthyridinone Analog (e.g., 19g ) | 25[2] | 280[2] | 78[2] |
Potential Mechanism of Action: A Signaling Pathway Perspective
Based on the known mechanisms of other naphthyridinone derivatives, this compound could potentially exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the FGFR4 signaling cascade, which is often aberrantly activated in various cancers.[2]
Caption: Hypothetical Inhibition of the FGFR4 Signaling Pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the validation of the anticancer activity of this compound. By employing a combination of in vitro and in vivo experimental models and by making objective comparisons with established drugs, a clear understanding of the compound's therapeutic potential can be achieved.
Future studies should focus on elucidating the precise molecular target of the compound, conducting pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs) which more closely mimic the heterogeneity of human tumors.[8] A thorough investigation of its safety and toxicity profile will also be critical for its potential translation into a clinical candidate.
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A Multi-Faceted Approach to Cross-Validating the Mechanism of Action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one as a PARP Inhibitor
In the landscape of modern drug discovery, particularly within oncology, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive, multi-tiered strategy for the cross-validation of the hypothesized mechanism of action for the novel compound, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, as an inhibitor of Poly (ADP-ribose) polymerase (PARP). While the specific biological activities of this molecule are still under investigation[1][2][3], its structural resemblance to other nitrogen-containing heterocyclic compounds known to target enzymes involved in DNA repair pathways suggests that PARP inhibition is a plausible hypothesis.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust investigational workflow. We will explore a series of orthogonal assays, from direct biochemical confirmation to cellular target engagement and downstream functional consequences, to build a cohesive and compelling body of evidence for the compound's mechanism of action. For comparative purposes, we will benchmark the performance of this compound against Olaparib, a well-characterized and clinically approved PARP inhibitor.
The Central Hypothesis: PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), facilitating their repair through the base excision repair (BER) pathway.[4][5][6] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, often due to mutations in genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality.[5][6][7]
Our central hypothesis is that this compound functions as a PARP inhibitor, thereby inducing synthetic lethality in homologous recombination-deficient cancer cells. The following experimental workflow is designed to rigorously test this hypothesis.
Caption: Hypothesized mechanism of this compound.
Biochemical Validation: Direct PARP1 Enzymatic Inhibition
The foundational step in validating our hypothesis is to determine if this compound directly inhibits the enzymatic activity of PARP1 in a cell-free system. This provides the most direct evidence of a drug-target interaction. We will employ a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.[8]
Experimental Protocol: PARP1 Chemiluminescent Assay
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Preparation: Prepare a serial dilution of this compound, Olaparib (positive control), and a vehicle control (e.g., DMSO).
-
Reaction Mixture: In each well, combine recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and the PARP substrate mixture containing biotinylated NAD+.
-
Incubation: Add the test compounds to the respective wells and incubate at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Performance Data (Hypothetical)
| Compound | PARP1 IC50 (nM) |
| This compound | 8.5 |
| Olaparib (Positive Control) | 5.2 |
| Vehicle (DMSO) | > 10,000 |
This biochemical assay provides the initial, crucial evidence of direct target engagement. An IC50 value in the low nanomolar range for our test compound would be a strong indicator of potent PARP1 inhibition.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[9][10][11][12][13] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for PARP1
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa) to near confluency. Treat the cells with a high concentration (e.g., 10 µM) of this compound, Olaparib, or vehicle for 1-2 hours.
-
Thermal Denaturation: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Transfer the supernatant (containing the soluble proteins) to new tubes. Quantify the amount of soluble PARP1 in each sample using Western blotting with a specific anti-PARP1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PARP1 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Comparative Performance Data (Hypothetical)
| Treatment | Apparent Melting Temperature (Tm) of PARP1 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5°C | - |
| This compound (10 µM) | 58.0°C | +5.5°C |
| Olaparib (10 µM) | 59.2°C | +6.7°C |
A significant positive thermal shift provides strong evidence that our compound enters the cell and directly binds to PARP1.
Cellular Pharmacodynamics: Quantifying DNA Damage Response
Having confirmed target engagement, the next step is to measure the downstream cellular consequences of PARP inhibition. A key pharmacodynamic biomarker of PARP inhibitor activity is the accumulation of DSBs.[14] These breaks trigger the phosphorylation of histone H2AX at serine 139, forming γH2AX, which accumulates at the sites of damage as distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[14][15][16][17]
Caption: Workflow for γH2AX foci formation immunofluorescence assay.
Experimental Protocol: γH2AX Immunofluorescence Assay
-
Cell Seeding: Seed BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound (e.g., 1 µM), Olaparib (1 µM), or vehicle for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100 in PBS.[15][18]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS.[15][18]
-
Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[15] Following washes, incubate with a fluorophore-conjugated secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a high-resolution fluorescence microscope.
-
Image Analysis: Use automated image analysis software (e.g., Fiji) to count the number of γH2AX foci per nucleus.[15][18]
Comparative Performance Data (Hypothetical)
| Cell Line | Treatment | Average γH2AX Foci per Nucleus |
| BxPC-3 (BRCA-proficient) | Vehicle | 2.1 |
| This compound | 8.5 | |
| Olaparib | 10.2 | |
| CAPAN-1 (BRCA-deficient) | Vehicle | 3.5 |
| This compound | 35.8 | |
| Olaparib | 41.3 |
A significant increase in γH2AX foci, particularly in the BRCA-deficient cell line, demonstrates that the compound's inhibition of PARP leads to the expected downstream consequence of DNA damage accumulation.
Functional Validation: Demonstrating Synthetic Lethality
The ultimate validation of our hypothesized mechanism is to demonstrate its predicted functional outcome: selective killing of HR-deficient cancer cells. This can be assessed by comparing the compound's effect on the viability of isogenic cell lines that differ only in their HR status (e.g., BRCA1-proficient vs. BRCA1-deficient).
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed BRCA1-proficient and BRCA1-deficient cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, and vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 5-7 days).
-
Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot cell viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Comparative Performance Data (Hypothetical)
| Compound | GI50 in BRCA1-proficient cells (µM) | GI50 in BRCA1-deficient cells (µM) | Selectivity Index |
| This compound | 12.5 | 0.05 | 250 |
| Olaparib | 10.2 | 0.04 | 255 |
A significantly lower GI50 in the BRCA1-deficient cell line compared to its proficient counterpart, resulting in a high selectivity index, provides compelling functional evidence of synthetic lethality and strongly supports the proposed mechanism of action.
Conclusion
The cross-validation of a drug's mechanism of action requires a multi-pronged, evidence-based approach. By systematically progressing from direct biochemical inhibition and cellular target engagement to the assessment of downstream pharmacodynamic markers and, ultimately, functional cellular outcomes, we can build a robust and compelling case for the mechanism of action of this compound as a PARP inhibitor. This logical and self-validating workflow not only increases confidence in the compound's therapeutic potential but also provides a solid foundation for further preclinical and clinical development.
References
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The 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in PARP-1 Inhibition
Introduction: The Therapeutic Promise of the Tetrahydro-2,6-naphthyridinone Core
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the inhibition of DNA damage repair pathways. Among the key players in these pathways is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for the repair of single-strand DNA breaks. The inhibition of PARP-1 has emerged as a clinically validated strategy, particularly in cancers harboring deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the combination of two non-lethal genetic defects results in cell death, underpins the success of PARP inhibitors in these specific cancer types.[1]
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide focuses on the 6-benzyl substituted analogs of this scaffold, exploring the nuanced structure-activity relationships (SAR) that govern their potential as PARP-1 inhibitors. Through a comparative analysis of structural modifications, we will elucidate the key determinants of inhibitory potency and selectivity, providing a framework for the rational design of next-generation therapeutics targeting PARP-1. While direct SAR studies on the 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one series are emerging, this guide will draw upon established principles from closely related naphthyridinone and benzonaphthyridinone chemotypes that have been extensively validated as potent PARP-1 inhibitors.[3]
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Interactions
The inhibitory activity of the this compound scaffold against PARP-1 is a finely tuned interplay of interactions with the enzyme's active site. The core scaffold itself mimics the nicotinamide portion of the NAD+ substrate, a common feature among many PARP inhibitors.[1] Modifications at key positions on both the naphthyridinone core and the 6-benzyl substituent can dramatically influence binding affinity, PARP-1 trapping efficiency, and overall cellular potency.
The Naphthyridinone Core: The Anchor of Inhibition
The lactam moiety within the naphthyridinone core is a critical pharmacophoric element, forming key hydrogen bond interactions with the active site residues of PARP-1. The partial saturation of the pyridine ring to a tetrahydropyridine is also significant, as it can lead to more potent derivatives compared to their fully aromatic counterparts.[3]
The 6-Benzyl Group: A Vector for Potency and Selectivity
The benzyl group at the 6-position extends into a more solvent-exposed region of the PARP-1 active site, offering a versatile handle for introducing substituents that can modulate the compound's physicochemical properties and explore additional binding interactions.
Key SAR Observations:
-
Substitution on the Benzyl Ring:
-
Electron-withdrawing groups (e.g., fluoro, chloro) at the para-position of the benzyl ring generally enhance potency. This is likely due to favorable interactions with amino acid residues lining the active site pocket.
-
Electron-donating groups (e.g., methoxy) can have a variable effect. While a para-methoxy group may be well-tolerated, substitution at the meta-position can sometimes lead to a decrease in activity.
-
Bulky substituents can be detrimental to activity if they introduce steric hindrance, preventing optimal binding. However, carefully positioned larger groups can sometimes access deeper pockets and improve potency.
-
-
Modifications to the Naphthyridinone Core:
-
Small alkyl substituents on the tetrahydropyridine ring are generally well-tolerated.
-
Introduction of additional functional groups , such as amino or hydroxyl groups, can provide additional hydrogen bonding opportunities but must be carefully positioned to avoid disrupting the core binding interactions.
-
The following diagram illustrates the key SAR trends for this class of compounds:
Caption: Key Structure-Activity Relationship Trends.
Comparative Performance Data
The following table summarizes the in vitro PARP-1 inhibitory activity of a representative set of this compound analogs. The data, while illustrative, is based on established trends for related naphthyridinone PARP-1 inhibitors.
| Compound ID | R (Benzyl Substituent) | PARP-1 IC50 (nM) |
| 1a | H | 150 |
| 1b | 4-F | 25 |
| 1c | 4-Cl | 30 |
| 1d | 4-CH3 | 80 |
| 1e | 4-OCH3 | 95 |
| 1f | 3-F | 120 |
| 1g | 2-F | 350 |
| 1h | 3,4-diCl | 15 |
Experimental Protocols
General Synthetic Scheme
The synthesis of this compound analogs typically proceeds through a multi-step sequence, as outlined below.
Caption: Generalized Synthetic Workflow.
Step-by-Step Protocol for the Synthesis of a Representative Analog (e.g., 1b, R = 4-F):
-
Cyclization: A suitable pyridine precursor is reacted with an appropriate reagent to form the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core. This can often be achieved through a condensation reaction followed by cyclization.
-
N-Benzylation: The secondary amine at the 6-position of the naphthyridinone core is alkylated with 4-fluorobenzyl bromide in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-(4-fluorobenzyl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one.
PARP-1 Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against PARP-1 is determined using a biochemical assay. A common method is a fluorescence-based assay that measures the consumption of NAD+.
Caption: PARP-1 Inhibition Assay Workflow.
Detailed Protocol:
-
Compound Plating: The test compounds are serially diluted in DMSO and plated in a 384-well assay plate.
-
Reaction Mixture Preparation: A reaction mixture containing PARP-1 enzyme, histones (as a substrate for PARylation), and biotinylated NAD+ is prepared in an assay buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the reaction mixture to the compound plate. The plate is then incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: After incubation, a solution containing streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent HRP substrate is added. The streptavidin-HRP binds to the biotinylated PAR chains formed on the histones.
-
Signal Measurement: The chemiluminescence, which is proportional to the amount of PARP-1 activity, is measured using a plate reader.
-
Data Analysis: The percentage of PARP-1 inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 values are then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel PARP-1 inhibitors. The structure-activity relationships, inferred from closely related naphthyridinone series, highlight the importance of substitution on the 6-benzyl group for achieving high potency. Specifically, the incorporation of small, electron-withdrawing groups at the para-position of the benzyl ring is a key strategy for enhancing inhibitory activity.
Future work in this area should focus on the synthesis and evaluation of a focused library of this compound analogs to directly validate the hypothesized SAR. Further optimization of the scaffold could involve exploring alternative aromatic and heteroaromatic replacements for the benzyl group to probe for additional interactions within the PARP-1 active site. Moreover, detailed studies on the PARP-1 trapping activity of these compounds will be crucial, as this has been shown to be a key determinant of the antitumor efficacy of PARP inhibitors. The insights gained from such studies will undoubtedly accelerate the development of more effective and selective PARP-1 targeted therapies for the treatment of cancer.
References
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Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]
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Ferraris, D., et al. (2003). Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][4][5]- and [c][4][6]-naphthyridin-6-ones. Bioorganic & Medicinal Chemistry Letters, 13(15), 2513–2518. [Link]
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Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118743119. [Link]
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A Researcher's Guide to Investigating 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one: A Comparative Approach to Unveiling Therapeutic Potential
For the researcher navigating the vast landscape of small molecule therapeutics, the emergence of novel heterocyclic scaffolds presents both an opportunity and a challenge. The compound 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a member of the diverse naphthyridine family, sits at this frontier. While its specific biological activities are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential interactions with key cellular pathways implicated in oncology and neuroinflammation.
This guide provides a comprehensive framework for the systematic investigation of this compound. It is designed not as a rigid set of instructions, but as a strategic workflow grounded in scientific integrity. We will explore potential mechanisms of action, propose robust, reproducible experimental protocols, and, most critically, establish a direct comparison with well-characterized therapeutic agents. Our primary comparative focus will be on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, given the structural similarities of the naphthyridinone core to known compounds in this class. Additionally, we will outline screening protocols to investigate its potential as an anti-inflammatory agent and a histamine H3 receptor modulator.
Part 1: Foundational Characterization and Synthesis
Reproducibility in experimentation begins with a well-characterized starting material. The initial step is to either procure this compound from a reputable supplier or to synthesize it in-house. Various synthetic routes for substituted naphthyridines have been described, often involving multi-step processes that require careful optimization and purification.[1][2][3]
Workflow for Synthesis and Characterization
Caption: Workflow for obtaining and validating the target compound.
A rigorously characterized batch, with purity exceeding 95% as determined by HPLC, should be established as the reference standard for all subsequent biological experiments. This initial investment in material integrity is paramount for ensuring the reproducibility of the data generated.
Part 2: Comparative Analysis 1 - Anticancer Activity via PARP Inhibition
The structural backbone of our target compound is reminiscent of certain PARP inhibitors, a class of drugs that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][4][5] PARP enzymes are crucial for repairing single-strand DNA breaks.[5][6] Inhibiting PARP in cancer cells that already have a compromised ability to repair double-strand breaks (a hallmark of BRCA mutations) leads to a synthetic lethality, causing the cancer cells to die.[2][7]
Our primary hypothesis is that this compound may exhibit anticancer properties by inhibiting PARP. To test this, we will compare its performance directly against Olaparib , a clinically approved PARP inhibitor.[1][8][9][10][11]
Comparative Compound Profile
| Feature | This compound | Olaparib (Primary Comparator) |
| CAS Number | 601514-62-9[12] | 763113-22-0 |
| Molecular Formula | C15H16N2O[12] | C24H23FN4O3 |
| Core Structure | Tetrahydro-naphthyridinone | Phthalazinone |
| Known MOA | Hypothesized PARP inhibitor | PARP1/2 inhibitor[10] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Objective: To determine and compare the IC50 (half-maximal inhibitory concentration) values of the target compound and Olaparib in a relevant cancer cell line.
Cell Line Selection: A BRCA-deficient cancer cell line (e.g., SUM149PT breast cancer) is recommended to test the synthetic lethality hypothesis.[16] A BRCA-proficient cell line (e.g., MCF-7) should be used as a control.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the target compound and Olaparib in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO or an appropriate solubilizing solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition:
Data Analysis and Interpretation:
The absorbance values are converted to percentage cell viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be calculated using non-linear regression. A significantly lower IC50 value in the BRCA-deficient cell line compared to the BRCA-proficient line for our target compound, similar to the profile of Olaparib, would support the hypothesis of PARP-inhibition-mediated synthetic lethality.
Part 3: Secondary Screening for Broader Activity Profile
To build a comprehensive profile of this compound, it is prudent to screen for other potential biological activities suggested by its chemical class.
Comparative Analysis 2 - Anti-inflammatory Potential
Naphthyridine derivatives have been associated with anti-inflammatory properties. A key pathway in inflammation is the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for the NF-κB luciferase reporter assay.
This assay quantifies the transcriptional activity of NF-κB.[3][17][18] A reduction in the luminescence signal in cells pre-treated with the target compound would indicate an inhibitory effect on the NF-κB pathway, suggesting anti-inflammatory potential.
Comparative Analysis 3 - Histamine H3 Receptor Modulation
The tetrahydropyridine moiety within the target compound's structure suggests a potential interaction with CNS receptors. The histamine H3 receptor (H3R), a G protein-coupled receptor primarily found in the brain, is an attractive target for treating neurodegenerative and cognitive disorders.[19][20][21] H3R antagonists/inverse agonists can enhance the release of neurotransmitters like acetylcholine and histamine, leading to pro-cognitive effects.[20]
Experimental Protocol: Histamine H3 Receptor Binding Assay
Objective: To determine if the target compound binds to the human H3 receptor.
Methodology: A competitive radioligand binding assay is the gold standard.[22][23]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
-
Assay Setup:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a known H3R radioligand (e.g., [3H]-N-α-methylhistamine).
-
Add increasing concentrations of the unlabeled target compound.
-
Include a control for non-specific binding using a high concentration of a known H3R ligand (e.g., unlabeled histamine).
-
-
Incubation and Filtration:
-
Incubate at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Acquisition:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis and Interpretation:
The amount of bound radioligand is plotted against the concentration of the target compound. A dose-dependent decrease in the radioactive signal indicates that the target compound is competing with the radioligand for binding to the H3 receptor. From this competition curve, the Ki (inhibitory constant) can be calculated, providing a measure of the compound's binding affinity. A potent Ki value would warrant further investigation in functional assays (e.g., cAMP accumulation or GTPγS binding assays) to determine if the compound acts as an antagonist or an inverse agonist.[24][25]
Part 4: Ensuring Reproducibility - A Self-Validating System
The reproducibility crisis in preclinical research is a well-documented concern.[26][27][28] To ensure the trustworthiness of the data generated for this compound, the following principles must be integrated into all experimental workflows.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination or misidentification.[29]
-
Standard Operating Procedures (SOPs): Maintain detailed SOPs for all aspects of cell culture, compound handling, and assay execution.[29]
-
Passage Number Control: Use cells within a consistent and limited range of passage numbers to avoid phenotypic drift.[29]
-
Internal Controls: Include appropriate positive and negative controls in every assay plate.
-
Replication: Experiments should be independently replicated multiple times to ensure the consistency of the results.
By framing the investigation of this compound within a comparative context against established drugs like Olaparib, and by adhering to stringent standards of experimental conduct, researchers can generate reliable and meaningful data. This approach not only illuminates the potential of a single molecule but also contributes to the broader, collective effort of robust and reproducible science.
References
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available at: [Link]
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Perni, S., et al. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Available at: [Link]
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A Researcher's Guide to the Independent Verification of Biological Targets for 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Introduction: The Challenge of Deconvolution
In the landscape of drug discovery, the identification of a small molecule's precise biological targets is a critical juncture that dictates the trajectory of its development. The compound 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one emerges from a chemical scaffold, the naphthyridinone core, that is rich in biological activity.[1] Derivatives of this family have shown promise in oncology, neuroscience, and anti-infective research.[1][2] However, for this specific molecule, the direct molecular targets are not yet fully elucidated in publicly accessible literature. This guide provides a comprehensive, technically grounded framework for researchers to independently identify and validate these targets.
Our strategic approach is built on informed hypothesis generation followed by rigorous, multi-pronged experimental verification. The structural similarity of the 2,6-naphthyridinone core to known inhibitors of key cancer-related enzyme families suggests three primary hypotheses for its molecular targets:
-
Poly (ADP-ribose) Polymerase (PARP) family: The nicotinamide-mimicking core structure is a hallmark of many PARP inhibitors, which are crucial in DNA damage repair pathways.[3][4]
-
Tankyrase (TNKS1/2): As members of the PARP family, tankyrases are pivotal in regulating the Wnt/β-catenin signaling pathway, a frequent driver of colorectal and other cancers.[5][6][7]
-
Protein Kinases: The broader naphthyridine scaffold is present in inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogene in hepatocellular carcinoma.[8]
This guide will compare and detail the experimental methodologies required to test these hypotheses, ensuring a self-validating system of inquiry that is essential for scientific integrity.
Pillar I: A Multi-Pronged Strategy for Target Identification
Caption: Overall workflow for target identification and validation.
Pillar II: Comparative Analysis of Core Methodologies
The choice of an experimental method is a critical decision based on a trade-off between its strengths and limitations. Here, we compare the core techniques for identifying the targets of this compound.
| Methodology | Principle | Advantages | Disadvantages | Best For... |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.[9][10][11][12] | Label-free; confirms direct target engagement in a physiological context; applicable to a wide range of targets, including membrane proteins.[9][11] | Can be low-throughput (Western Blot); MS-based version can be complex and costly; not all binding events result in a thermal shift. | Validating direct binding of a hypothesized target in cells and tissues. |
| Affinity Purification-Mass Spectrometry (AP-MS) | The small molecule ("bait") is immobilized on a solid support to "pull down" interacting proteins ("prey") from a cell lysate for identification by mass spectrometry.[2][13][14] | Unbiased, proteome-wide discovery of binding partners; can identify components of protein complexes that are indirectly bound.[2][13] | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[15][16] | Unbiased discovery of potential binding partners when targets are completely unknown. |
| Kinome Profiling | The compound is screened against a large panel of purified protein kinases (typically >300) to measure its inhibitory activity and determine its selectivity profile.[4][17][18] | High-throughput; provides a comprehensive overview of kinase selectivity and potential off-targets; quantifies potency (IC50).[17][19] | In vitro biochemical assay that may not fully reflect cellular potency or selectivity; limited to the kinase family. | Assessing selectivity and identifying primary kinase targets if the compound is suspected to be a kinase inhibitor. |
Pillar III: Detailed Experimental Protocols & Data Interpretation
Trustworthiness in science is built upon transparent, reproducible methodologies. This section provides a detailed protocol for a key validation experiment: a Western Blot-based Cellular Thermal Shift Assay (CETSA) to test for engagement with a hypothesized target, such as Tankyrase-1.
Protocol: Western Blot-based CETSA for Target Engagement
This protocol is designed to determine if this compound directly binds to and stabilizes a target protein (e.g., TNKS1) in intact cells.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SW480 colorectal cancer cells for TNKS1) to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 20x10^6 cells/mL.
-
Aliquot 90 µL of the cell suspension into PCR tubes.
-
Add 10 µL of your compound (diluted in PBS from a DMSO stock, final DMSO concentration <0.2%) to the treatment tubes. For controls, add 10 µL of vehicle (PBS with the same final DMSO concentration). Use a known inhibitor (e.g., XAV939 for TNKS1) as a positive control.
-
Incubate at 37°C for 1 hour.
2. Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). A separate tube is kept at room temperature as a non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to your target protein (e.g., anti-TNKS1) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
5. Data Analysis and Interpretation:
-
For each treatment condition, plot the normalized band intensity (as a percentage of the non-heated control) against the temperature.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.[10] The magnitude of the shift can be compared with the positive control inhibitor.
Caption: Step-by-step workflow for the Western Blot CETSA protocol.
Pillar IV: Orthogonal Validation and Building a Case for a Target
-
If CETSA suggests TNKS1/2 as a target:
-
Biochemical Validation: Perform an in vitro enzymatic assay using recombinant TNKS1/2 to determine the IC50 of the compound. This confirms direct inhibition of enzymatic activity.
-
Cellular Pathway Validation: In APC-mutant colorectal cancer cells (e.g., SW480, DLD-1), TNKS inhibition should stabilize the β-catenin destruction complex protein, Axin.[6][7] Use Western blotting to probe for increased Axin levels and subsequent decreased levels of active (non-phosphorylated) β-catenin and its downstream transcriptional targets (e.g., c-Myc, Cyclin D1) after compound treatment.[6]
-
Caption: Simplified Wnt/β-catenin pathway showing the role of Tankyrase.
-
If Kinome Profiling suggests FGFR4 as a target:
-
Cellular Validation: Confirm target engagement in an FGFR4-dependent cell line (e.g., Huh-7 hepatocellular carcinoma) using CETSA.
-
Pathway Phosphorylation: Use phospho-specific antibodies to show that the compound inhibits the autophosphorylation of FGFR4 and the phosphorylation of its direct downstream substrate, FRS2α, in a dose-dependent manner.
-
By integrating these unbiased, hypothesis-driven, and validation-focused experiments, researchers can build a robust, evidence-based profile of the biological targets of this compound, paving the way for its rational development as a chemical probe or therapeutic lead.
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A Comparative Safety Analysis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative safety analysis of the novel research compound, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. Due to the limited availability of direct toxicological data for this specific molecule, this analysis adopts a class-based approach, inferring potential safety considerations from the broader family of naphthyridinone derivatives. For a robust comparative framework, we will contrast this profile with that of a well-established class of therapeutic agents, the Poly(ADP-ribose) polymerase (PARP) inhibitors, namely Olaparib, Niraparib, and Rucaparib. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation and progression of new chemical entities.
Introduction to this compound and the Naphthyridinone Scaffold
This compound belongs to the naphthyridinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. Numerous derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[1][2][3] The cytotoxic potential of many naphthyridinone derivatives against various cancer cell lines underscores the importance of a thorough safety assessment early in the development process.
Chemical Identity of the Target Compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 601514-62-9 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
Comparative Framework: PARP Inhibitors
To provide a clinically relevant safety benchmark, this guide utilizes a comparative analysis against three FDA-approved PARP inhibitors: Olaparib, Niraparib, and Rucaparib. These agents represent a successful class of targeted cancer therapies and have well-documented safety profiles derived from extensive preclinical and clinical investigation.[4][5][6]
Comparative Safety Profile
The following sections will delve into a comparative analysis of the known and inferred safety profiles of this compound and the selected PARP inhibitors. The discussion will cover key areas of toxicological concern, including cytotoxicity, genotoxicity, and systemic toxicity.
In Vitro Cytotoxicity
The assessment of a compound's direct effect on cell viability is a critical first step in safety evaluation. For naphthyridinone derivatives, a significant body of literature points towards potent cytotoxic activity against a range of cancer cell lines.[1][2][3] This inherent cytotoxicity, while desirable in an anticancer context, necessitates careful evaluation of off-target effects on healthy cells.
Inferred Profile for this compound: Given the cytotoxic nature of the broader naphthyridinone class, it is reasonable to hypothesize that this compound may exhibit cytotoxic properties. The benzyl substituent and the tetrahydro-naphthyridinone core are features that can influence lipophilicity and cellular uptake, potentially impacting cytotoxic potency.
Comparative Data for PARP Inhibitors: PARP inhibitors exert their cytotoxic effects primarily through a mechanism known as synthetic lethality in cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[7] However, they also exhibit baseline cytotoxicity in other cell types.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Olaparib | MDA-MB-463 (BRCA1 deficient) | < 0.1 | [8] |
| Niraparib | CAPAN-1 (BRCA2 mutant) | 0.09 | [9] |
| Rucaparib | Capan-1 (BRCA2 mutant) | 5 | [6] |
| Naphthyridinone Derivatives (various) | P388 leukemia, Lewis lung carcinoma | < 0.01 - > 10 | [2][3] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[4][5][10]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
Genotoxicity
Genotoxicity assessment is crucial to identify compounds that can cause DNA damage, which may lead to mutations and potentially cancer.
Inferred Profile for this compound: The potential for genotoxicity of this compound is unknown. However, some anticancer agents, by their mechanism of action, can be genotoxic. Therefore, it is imperative to evaluate this endpoint.
Comparative Data for PARP Inhibitors: PARP inhibitors have a complex genotoxicity profile. While they are not typically mutagenic in the bacterial reverse mutation (Ames) test, they can be clastogenic (cause chromosomal damage) due to their mechanism of action, which involves trapping PARP on DNA and leading to double-strand breaks during replication.[10][11]
| Compound | Ames Test | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test | Reference |
| Olaparib | Negative | Positive | Positive | [10][11] |
| Niraparib | Not specified | Genotoxic | Not specified | [9] |
| Rucaparib | Not specified | Not specified | Not specified | [12] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13]
Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains with different preexisting mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: Workflow of the Ames test for mutagenicity assessment.
In Vivo Acute Systemic Toxicity
Acute systemic toxicity studies in animal models provide crucial information on the potential for a single high dose of a compound to cause adverse health effects or mortality.
Inferred Profile for this compound: No in vivo toxicity data is currently available for this compound. Given the cytotoxic potential of the naphthyridinone class, in vivo toxicity is a significant possibility and must be thoroughly investigated.
Comparative Data for PARP Inhibitors: While specific LD₅₀ values from acute toxicity studies are not always readily available for pharmaceuticals that have progressed to clinical trials, preclinical toxicology studies provide valuable insights into their in vivo safety. The primary target of toxicity for PARP inhibitors in animal studies is the hematopoietic system, leading to myelosuppression.[10]
| Compound | Animal Model | Key Findings | Reference |
| Olaparib | Beagle Dog | Hematopoietic toxicity (reduced red blood cells and leukocytes) | [10] |
| Olaparib | Rat | Hematopoietic toxicity | [10] |
| Niraparib | Rat | Myelosuppression | [14] |
| Rucaparib | Rat, Dog | Target organs included hematopoietic system | [15] |
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The OECD 423 guideline provides a stepwise procedure to assess acute oral toxicity with a reduced number of animals.[16][17][18]
Objective: To estimate the acute oral toxicity of a substance and determine its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.
Methodology:
-
Animal Selection: Use a small group of animals (typically 3) of a single sex (usually females) per step.
-
Dose Selection: Start with a predefined dose level based on the expected toxicity of the substance.
-
Administration: Administer the test substance orally to the animals.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Data Analysis: The outcome of the stepwise procedure allows for the classification of the substance into one of five toxicity categories.
Caption: Stepwise procedure of the OECD 423 acute oral toxicity test.
Summary and Recommendations
The safety profile of this compound remains largely uncharacterized. Based on the known biological activities of the broader naphthyridinone class, a potential for cytotoxicity and in vivo toxicity should be assumed.
In comparison, the PARP inhibitors Olaparib, Niraparib, and Rucaparib have well-defined safety profiles. Their primary dose-limiting toxicities are related to myelosuppression and gastrointestinal effects. While generally not mutagenic, their clastogenic potential is a known attribute linked to their mechanism of action.
Recommendations for the Development of this compound:
-
In Vitro Cytotoxicity Screening: A comprehensive in vitro cytotoxicity assessment against a panel of cancer and non-cancer cell lines is essential to determine the compound's potency and selectivity.
-
Genotoxicity Testing: A standard battery of genotoxicity tests, including the Ames test and an in vitro chromosomal aberration assay, should be conducted to assess mutagenic and clastogenic potential.
-
In Vivo Acute Toxicity: An acute oral toxicity study, following a guideline such as OECD 423, is necessary to determine the acute toxicity profile and inform dose selection for further in vivo studies.
-
Further Preclinical Safety: Should the initial safety assessment be favorable, further studies including repeat-dose toxicity and safety pharmacology will be required to build a comprehensive safety profile.
This comparative guide highlights the critical need for empirical safety data for this compound. While the comparison to established drugs like PARP inhibitors provides a useful context, it is not a substitute for dedicated toxicological evaluation of the novel compound.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2014, December 2). NDA 206162 Orig1s000 Pharmacology Review. Retrieved from [Link]
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NIB-GEN. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CPT Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
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Scantox. GLP OECD 471 Ames Test. Retrieved from [Link]
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National Toxicology Program. (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]
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Deady, L. W., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4][19]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355.
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Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4][19]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049–1054.
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IJARESM. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. Retrieved from [Link]
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Pure Chemistry Scientific Inc. This compound CAS NO.601514-62-9. Retrieved from [Link]
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PubChem. Rucaparib. Retrieved from [Link]
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U.S. Food and Drug Administration. LYNPARZA® (olaparib) tablets, for oral use. Retrieved from [Link]
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ResearchGate. (PDF) PARP inhibitor olaparib induces DNA damage and acts as a drug sensitizer in an in vitro model of canine hematopoietic cancer. Retrieved from [Link]
- Sun, K., et al. (2018). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. npj Breast Cancer, 4, 26.
- Wang, L., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 68(8), 8497-8515.
- Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(74), 33936–33948.
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U.S. Food and Drug Administration. rubraca. Retrieved from [Link]
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U.S. Food and Drug Administration. (2014, December 2). NDA # 206162 Reviewers: Tiffany K Ricks, PhD. Haw-Jyh Chiu, PhD. Retrieved from [Link]
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National Center for Biotechnology Information. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
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U.S. Food and Drug Administration. RUBRACA® (rucaparib) tablets, for oral use. Retrieved from [Link]
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U.S. Food and Drug Administration. LYNPARZA® (olaparib) tablets, for oral use. Retrieved from [Link]
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ClinicalTrials.gov. (2016, June 29). A Phase I/II, Open-Label, Safety, Pharmacokinetic, and Preliminary Efficacy Study of Oral Rucaparib in Patients with gBRCA Mutation Ovarian Cancer or Other Solid Tumor. Retrieved from [Link]
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JRF Global. Non-clinical Assessment of New Medicinal Products for Safety Pharmacology. Retrieved from [Link]
- Patel, M., et al. (2021). Preclinical safety evaluation of nafithromycin (WCK 4873) with emphasis on liver safety in rat and dog. Regulatory Toxicology and Pharmacology, 122, 104889.
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Open Targets Platform. NIRAPARIB profile page. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a novel chemical entity extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound with potential biological activity. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the structure, which includes a benzyl group and a nitrogen-containing heterocyclic core, we must anticipate the following potential hazards:
-
Toxicity: Many nitrogen-containing heterocyclic compounds exhibit biological activity and can be toxic.[2][3] A safety data sheet for a similar compound, 2-Naphthol, which shares some structural motifs, indicates it is harmful if swallowed or inhaled and can cause serious eye damage.
-
Skin and Eye Irritation: Aromatic amines and benzyl compounds can be irritants.[4][5] Direct contact with the skin or eyes should be avoided.
-
Environmental Hazard: Improper disposal can lead to the contamination of water and soil, posing a risk to aquatic life and ecosystems.
Due to these potential risks, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other impervious gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound, whether as a pure solid, in solution, or as contaminated labware.
Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols
1. Solid Waste Disposal (Pure Compound and Contaminated Materials):
-
Objective: To safely containerize solid forms of the compound and contaminated disposable materials.
-
Materials:
-
Compatible hazardous waste container (e.g., polyethylene or glass jar with a screw-top lid).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Carefully transfer the solid this compound into a designated solid hazardous waste container.
-
Place any contaminated disposable items, such as weighing paper, gloves, and pipette tips, into the same container.
-
Securely close the container.
-
Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound" and an estimate of the quantity.
-
Store the container in a designated satellite accumulation area, segregated from incompatible chemicals.[6]
-
2. Liquid Waste Disposal (Solutions):
-
Objective: To safely collect and store solutions containing the compound.
-
Materials:
-
Compatible liquid hazardous waste container (e.g., glass or polyethylene bottle with a screw-top cap).
-
Hazardous waste labels.
-
Funnel.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Using a funnel, carefully pour the liquid waste containing this compound into a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Securely cap the container.
-
Affix a hazardous waste label. List all chemical constituents of the solution with their approximate percentages.
-
Store the container in a designated satellite accumulation area within secondary containment.
-
3. Decontamination of Non-Disposable Labware:
-
Objective: To safely clean and decontaminate glassware and equipment that has come into contact with the compound.
-
Materials:
-
Appropriate organic solvent (e.g., ethanol, acetone).
-
Designated liquid hazardous waste container for rinsate.
-
Laboratory detergent and water.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Rinse the contaminated labware with a suitable organic solvent in which the compound is soluble. Collect this first rinse as hazardous waste.[7]
-
Subsequent rinses with the organic solvent should also be collected as hazardous waste.
-
Wash the labware with laboratory detergent and water.
-
Perform a final rinse with deionized water.
-
Allow the labware to air dry completely.
-
Part 3: Spill Management and Emergency Procedures
Accidents can happen, and a prepared response is critical to mitigating risks.
Minor Spill Cleanup (Contained within a fume hood or on a benchtop):
-
Alert personnel in the immediate area.
-
Ensure proper ventilation. If the spill is outside a fume hood, ensure the area is well-ventilated.
-
Don appropriate PPE , including double gloving.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[8][9]
-
For a solid spill, carefully sweep the material into a dustpan and place it in the solid hazardous waste container. Avoid creating dust.
-
For a liquid spill, once absorbed, carefully scoop the absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., ethanol), collecting the cloth as solid hazardous waste. Then, clean the area with soap and water.[7]
-
Dispose of all cleanup materials as hazardous waste.
Major Spill Cleanup (Large quantity or outside of a contained area):
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EH&S) department immediately.
-
Prevent others from entering the area.
-
If there is a fire or medical emergency, call emergency services.
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
Part 4: Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Avoid Incompatibles: Store waste containing this compound away from strong oxidizing agents and strong acids. While specific reactivity data is unavailable, nitrogen-containing compounds and aromatic structures can be reactive.
-
Designated Storage: All hazardous waste must be stored in a designated and clearly marked satellite accumulation area within the laboratory.[6]
-
Container Integrity: Ensure waste containers are always closed except when adding waste, are in good condition, and are not leaking.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
-
Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
-
Los Alamos Scientific Laboratory. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
-
Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]
-
University of Toledo. (n.d.). Hazardous Material Spill Procedure, # HM-08-013. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Benzyl-5,6,7,8-tetrahydro-[4][10]naphthyridine-1-carbaldehyde. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [601514-62-9]. Retrieved from [Link]
-
Capot Chemical. (2010, November 18). MSDS of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. Retrieved from [Link]
-
MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]
-
PubMed. (2020, June 15). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]
-
Encyclopedia MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2021, July 30). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the responsibility of ensuring the safety of the researchers who handle them. This guide provides essential safety and logistical information for handling 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally similar compounds and established laboratory safety protocols to offer a conservative and comprehensive approach to its handling and disposal.
Understanding the Risks: A Structural Perspective
-
Naphthyridine Derivatives: This class of compounds is known for a wide range of biological activities. Some have shown significant cytotoxicity in cancer cell lines, suggesting that they should be handled as potentially potent biological agents.[1]
-
Tertiary Amines: These are often associated with corrosive properties and can cause irritation to the skin and eyes.[2][3] They can also be flammable.[2]
-
Benzyl Moiety: While the benzyl group itself is common in organic chemistry, related compounds like benzyl chloride are known irritants and potential carcinogens.[4][5] This structural feature warrants caution.
-
Lactams: While generally less reactive than other carbonyl compounds, some lactams can possess biological activity and may be sensitizers.
An SDS for the structurally similar compound, 6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Furthermore, an isomer, 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one, is reported to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[6] Given these factors, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat | Required if not in a fume hood |
| Running reactions | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Handling dry powder | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat | Use of a certified chemical fume hood is mandatory |
| Waste disposal | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat | As required by the specific disposal procedure |
PPE Selection Logic
Caption: PPE selection workflow based on task risk assessment.
Operational Plan: Safe Handling from Bench to Waste
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit readily available. For spills involving aromatic amines, specific decontamination solutions may be beneficial.[8]
-
Review the procedure and ensure all necessary equipment is clean and in good working order.
-
-
Handling the Compound:
-
When handling the solid, use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.
-
Avoid creating dust. If possible, handle in a glove box or a fume hood with low airflow.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers tightly closed when not in use.[3]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
Waste Segregation and Disposal Protocol:
-
Waste Identification: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[2]
-
Segregation:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect in a separate, leak-proof, and clearly labeled container for halogen-free organic waste. Do not mix with incompatible chemicals like strong oxidizing agents.[2]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- CAMEO Chemicals. (n.d.). TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID. National Oceanic and Atmospheric Administration.
-
SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from
-
Kao Chemicals. (2021). SAFETY DATA SHEET: TERTIARY FATTY AMINES. Retrieved from
- Lee, J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15436-15450.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Santa Cruz Biotechnology. (n.d.). tert-Butylamine Safety Data Sheet. Retrieved from
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride.
-
U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. Retrieved from
- PubChem. (n.d.). 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one.
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- 3. chemical.kao.com [chemical.kao.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one | C8H10N2O | CID 44118278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
